HS-173 acts as a potent and selective PI3Kα inhibitor. Its primary mechanism is the inhibition of the PI3K/Akt signaling axis, a pathway frequently dysregulated in cancer and fibrotic diseases [1] [2].
The diagram below illustrates the core signaling pathway targeted by this compound and its downstream effects.
This compound inhibits PI3K/Akt signaling and downstream processes.
The therapeutic potential of this compound is supported by experimental data across multiple disease models.
This compound demonstrates strong activity against liver fibrosis by targeting activated hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue production in the liver [1].
Table 1: Anti-fibrotic Effects of this compound in Hepatic Stellate Cells (HSCs)
| Experimental Model | Key Findings | Concentration/Dose |
|---|---|---|
| In Vitro (HSC-T6 & LX-2 cells) | ~80-90% cell growth inhibition | 10 μM for 24-72 h [1] |
| Induced G2/M cell cycle arrest (46.3% of cells) | 5 μM for 8 h [1] | |
| Induced apoptosis; Increased cleaved caspase-3; Loss of mitochondrial membrane potential | 0.1 - 5 μM [1] | |
| Reduced expression of α-SMA, collagen I, fibronectin, vimentin, TIMP-1 | 0.1 - 5 μM [1] | |
| In Vivo (CCl₄-induced mouse model) | Reduced fibrotic area and collagen deposition | 10 & 20 mg/kg [1] |
| Lowered levels of AST & ALT (liver damage markers) | 10 & 20 mg/kg [1] |
Research in pancreatic cancer models shows that this compound not only inhibits tumor growth but also suppresses metastasis by targeting the process of Epithelial-Mesenchymal Transition (EMT) [2] [3].
Table 2: Anti-cancer and Anti-metastatic Effects of this compound in Pancreatic Cancer
| Experimental Model | Key Findings | Concentration/Dose |
|---|---|---|
| In Vitro (Panc-1, Miapaca-2, AsPC-1 cells) | 40-50% cell growth inhibition | 1 μM for 48 h [2] |
| Significant inhibition of colony formation | <1 μM for 14 days [2] | |
| Suppressed TGF-β-induced cell migration & invasion | 0.1 - 10 μM [2] | |
| Reversed EMT: Increased E-cadherin; Decreased Vimentin, ZEB1 | 0.1 - 10 μM [2] | |
| In Vivo (Mouse models) | Suppressed primary tumor growth (xenograft & orthotopic) | 20 mg/kg [2] |
| Inhibited metastasis to liver and lung | 20 mg/kg [2] |
This compound exhibits a synergistic effect when combined with Sorafenib, a multi-kinase inhibitor. This combination simultaneously targets the PI3K/AKT and RAF/MEK/ERK pathways, two crucial signaling networks in pancreatic cancer [4]. This dual inhibition leads to enhanced suppression of cancer cell proliferation, increased apoptosis, and reduced angiogenesis compared to either agent alone [4].
Key methodologies from the cited literature are summarized below to provide a reference for experimental design.
This compound is a promising targeted agent in preclinical development. Its ability to effectively block the PI3K/Akt pathway and its downstream effects on fibrosis, tumor growth, and metastasis warrants further investigation as a potential therapeutic strategy.
This compound represents a novel class of phosphoinositide 3-kinase (PI3K) inhibitors that has emerged as a promising therapeutic candidate in oncology research, particularly for investigating treatment-resistant cancers such as pancreatic cancer. As a potent PI3Kα inhibitor, this compound specifically targets the p110α catalytic subunit of PI3K, which is frequently dysregulated in numerous human cancers. The PI3K/AKT/mTOR signaling pathway serves as a central intracellular cascade regulating essential cellular processes including proliferation, survival, metabolism, and motility. Aberrant activation of this pathway occurs frequently in tumors and has been strongly correlated with therapeutic resistance to conventional chemotherapy and radiation treatment, making it an attractive target for pharmaceutical intervention [1] [2].
The development of this compound addresses a critical need in oncology for targeted therapeutic agents that can overcome the limitations of conventional treatments, especially for aggressive malignancies characterized by poor prognosis and high metastatic potential. Pancreatic cancer, which maintains a dismal 5-year survival rate of less than 5%, represents a primary focus of this compound research due to the frequent observation of PI3K pathway activation in this cancer type. Beyond its direct antiproliferative effects, this compound has demonstrated significant potential in suppressing epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and in enhancing the efficacy of radiation therapy through mechanisms involving DNA damage response modulation [1] [2].
The primary molecular mechanism of this compound involves potent inhibition of the PI3K/AKT/mTOR signaling axis, a critical regulator of cell survival and proliferation. This compound specifically targets the PI3K p110α catalytic subunit, effectively blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition prevents membrane recruitment and activation of AKT (protein kinase B), a central signaling node that subsequently regulates numerous downstream effectors including mTOR (mammalian target of rapamycin). The resulting disruption of this signaling cascade induces G2/M cell cycle arrest and promotes apoptotic cell death through multiple complementary mechanisms [2].
Research has revealed that this compound exerts additional pathway modulation beyond the core PI3K/AKT axis. In pancreatic cancer models, this compound effectively suppresses transforming growth factor-β (TGF-β)-induced EMT by concurrently inhibiting the Smad2/3 signaling pathway. This dual inhibition represents a particularly valuable therapeutic mechanism since the TGF-β pathway serves as a potent inducer of EMT and positive regulator of tumor progression and metastasis. The coordinated suppression of both PI3K/AKT/mTOR and Smad2/3 signaling enables this compound to effectively reverse the mesenchymal phenotype of cancer cells, restoring epithelial characteristics and reducing invasive potential [2].
This compound demonstrates a unique radiosensitizing capability through its effects on the cellular DNA damage response system. Radiation therapy typically induces double-strand breaks (DSBs) in DNA, which normally activates the ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) repair pathways. This compound potently inhibits the activation of both ATM and DNA-PKcs, thereby compromising the cellular repair machinery and resulting in sustained DNA damage following radiation exposure. This effect manifests experimentally as increased and prolonged expression of γ-H2AX, a well-established marker of DNA DSBs, creating a cellular environment conducive to apoptotic death when combined with radiation treatment [1].
The following diagram illustrates the key signaling pathways targeted by this compound:
Figure 1: this compound inhibits PI3K/AKT/mTOR, Smad2/3, and DNA damage repair pathways, reducing cell survival and enhancing apoptosis.
This compound demonstrates dose-dependent cytotoxicity across multiple pancreatic cancer cell lines, with particularly notable efficacy against MiaPaCa-2, PANC-1, and AsPC-1 models. Experimental data reveals that treatment with 1 μM this compound for 48 hours reduces cell viability by approximately 40-50% in MiaPaCa-2 and AsPC-1 cells, while more prolonged exposure further enhances this anti-proliferative effect. Clonogenic assays substantiate these findings, demonstrating that this compound treatment results in less than 50% colony formation compared to controls at the 1 μM concentration in MiaPaCa-2 cells. Beyond its direct cytotoxic effects, this compound exhibits profound anti-metastatic properties by effectively suppressing TGF-β-induced migration and invasion in pancreatic cancer models. In wound healing assays, TGF-β stimulation typically results in over 90% wound closure within 16 hours, whereas co-treatment with this compound significantly inhibits this migratory response in a dose-dependent manner [2].
The compound's efficacy extends to in vivo models, where this compound demonstrates significant tumor growth suppression in both xenograft and orthotopic pancreatic cancer models without observable drug toxicity. Most notably, in established pancreatic cancer metastatic mouse models, this compound treatment substantially inhibits metastatic dissemination from primary tumors to distant organs, particularly the liver and lungs. This anti-metastatic effect correlates with this compound's ability to reverse the EMT process, evidenced by molecular analyses showing increased expression of epithelial markers (e.g., E-cadherin) and decreased expression of mesenchymal markers (e.g., N-cadherin, vimentin) as well as key transcription factors (ZEB1, Snail, Twist) that drive EMT progression. These findings position this compound as a promising candidate for targeting advanced-stage pancreatic cancer characterized by metastatic dissemination [2].
This compound demonstrates remarkable synergistic efficacy when combined with radiation therapy, significantly enhancing the sensitivity of pancreatic cancer cells to irradiation. In clonogenic survival assays, pretreatment with this compound for 24 hours followed by radiation exposure (2-6 Gy) results in a substantial reduction in surviving fractions across all radiation doses tested. This radiosensitizing effect appears linked to this compound's ability to induce G2/M cell cycle arrest, a phase in which cells exhibit heightened sensitivity to radiation-induced DNA damage. In MiaPaCa-2 cells, the combination of this compound with radiation increases the G2/M phase population to 91%, compared to 75% with radiation alone, indicating synergistic cell cycle effects that enhance therapeutic efficacy [1].
The molecular basis for this radiosensitization involves this compound's inhibition of radiation-induced PI3K/AKT pathway activation, which normally contributes to radioresistance. Immunofluorescence analyses confirm that radiation increases phosphorylated AKT levels in pancreatic cancer cells, an effect significantly attenuated by this compound pretreatment. Furthermore, this compound increases and prolongs the expression of γ-H2AX, a marker of DNA double-strand breaks, following radiation exposure, indicating impaired DNA repair capacity. These cellular findings translate to in vivo efficacy, where the combination of this compound with radiation delays tumor growth and impairs DNA repair in pancreatic cancer xenograft models, providing compelling preclinical evidence for its potential clinical application as a radiosensitizer [1].
Table 1: Anti-Cancer Efficacy Profile of this compound in Preclinical Models
| Cancer Model | Assay Type | This compound Concentration | Key Findings | Citation |
|---|---|---|---|---|
| Pancreatic Cancer (MiaPaCa-2, PANC-1) | Cell Viability (MTT) | 0.1-10 μM | 40-50% reduction at 1μM (48h); dose- and time-dependent | [2] |
| Pancreatic Cancer (MiaPaCa-2) | Clonogenic Assay | 1 μM | <50% colony formation compared to control | [2] |
| Pancreatic Cancer (Multiple lines) | Wound Healing Migration | Not specified | Significant inhibition of TGF-β-induced migration | [2] |
| Pancreatic Cancer (MiaPaCa-2, PANC-1) | Radiosensitivity (Clonogenic) | Not specified | Significant reduction in surviving fractions at 2-6 Gy | [1] |
| Pancreatic Cancer (MiaPaCa-2) | Cell Cycle Analysis | Not specified | Increased G2/M arrest (91% vs 75% with radiation alone) | [1] |
| Pancreatic Cancer Xenograft | In Vivo Tumor Growth | Not specified | Significant tumor growth suppression without toxicity | [1] [2] |
| Pancreatic Cancer Metastatic | In Vivo Metastasis | Not specified | Inhibition of primary tumor metastasis to liver/lung | [2] |
The comprehensive evaluation of this compound's therapeutic potential employs a range of established in vitro techniques that provide robust, quantifiable data on its anti-cancer mechanisms. Cell viability assays using MTT methodology typically involve treating pancreatic cancer cells (including Panc-1, MiaPaCa-2, and AsPC-1 lines) with this compound across a concentration range of 0.1-10 μM for 24, 48, and 72 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to convert MTT to purple formazan crystals, which are then dissolved in DMSO and quantified spectrophotometrically at 570 nm. This approach enables researchers to generate dose-response and time-course data essential for determining IC50 values and understanding compound kinetics [2].
Clonogenic survival assays represent another fundamental methodology in this compound research, particularly for assessing long-term anti-proliferative effects and radiosensitization potential. In these experiments, cells are treated with this compound for 24 hours before being irradiated at various doses (2-6 Gy). The treated cells are then seeded at low density and allowed to grow for 10-14 days, after which colonies are fixed, stained, and counted. This technique provides critical information about the reproductive viability of cells following treatment and identifies synergistic interactions between this compound and radiation. Additional mechanistic insights are gained through cell cycle analysis via flow cytometry, where this compound-treated cells are fixed, stained with propidium iodide, and analyzed for DNA content to determine phase distribution. These analyses consistently reveal G2/M phase accumulation, providing important clues about this compound's mechanism of action [1] [2].
Understanding the molecular pathways modulated by this compound requires sophisticated techniques that assess protein expression, phosphorylation status, and subcellular localization. Western blot analysis serves as a cornerstone method, involving the extraction of total protein from this compound-treated cells, separation by SDS-PAGE, transfer to membranes, and probing with antibodies against key targets including p-AKT, p-ATM, p-DNA-PKcs, γ-H2AX, and apoptosis-related proteins such as cleaved caspase-3 and PARP. These analyses typically reveal dose-dependent inhibition of phosphorylation in the PI3K/AKT pathway and increased expression of DNA damage markers, providing molecular validation of this compound's mechanism of action. For assessment of DNA damage response, immunofluorescence staining for γ-H2AX foci represents a gold standard technique, offering visual confirmation of persistent DNA double-strand breaks following combination treatment with this compound and radiation [1].
The anti-metastatic potential of this compound is rigorously evaluated through migration and invasion assays that model critical steps in the metastatic cascade. Wound healing assays involve creating a scratch in a confluent cell monolayer, treating with TGF-β (10 ng/mL) with or without this compound, and monitoring wound closure over 16-24 hours through time-lapse microscopy. Transwell invasion assays employ Matrigel-coated chambers with serum-free medium in the upper chamber and chemoattractant-containing medium in the lower chamber; cells that invade through the Matrigel barrier following treatment are fixed, stained, and counted. These functional assays demonstrate this compound's potent inhibition of TGF-β-induced migration and invasion, correlating with molecular analyses of EMT markers that show mesenchymal-to-epithelial transition following treatment [2].
Table 2: Key Experimental Assays for Evaluating this compound Efficacy
| Assay Category | Specific Method | Key Parameters Measured | Significant Findings with this compound |
|---|---|---|---|
| Cell Viability | MTT Assay | Metabolic activity, IC50 values | Dose- and time-dependent reduction in viability across pancreatic cancer lines |
| Long-term Proliferation | Clonogenic Assay | Reproductive cell survival | Significant reduction in colony formation; enhanced radiation sensitivity |
| Apoptosis Detection | TUNEL Assay | DNA fragmentation | Increased apoptotic cells with combination treatment (this compound + radiation) |
| Cell Cycle Analysis | Flow Cytometry | DNA content per cell | G2/M phase arrest enhancement with radiation combination |
| Protein Expression | Western Blot | Pathway phosphorylation, protein cleavage | Reduced p-AKT, p-ATM, p-DNA-PKcs; increased cleaved caspase-3/PARP |
| DNA Damage | Immunofluorescence (γ-H2AX) | DNA double-strand breaks | Sustained γ-H2AX foci indicating impaired repair |
| Migration Capacity | Wound Healing Assay | Cell mobility, wound closure rate | Inhibition of TGF-β-induced migration |
| Invasive Potential | Transwell Invasion | Matrix penetration capability | Suppression of TGF-β-induced invasion through Matrigel |
| In Vivo Efficacy | Xenograft/Orthotopic Models | Tumor growth, metastasis | Suppressed primary tumor growth and distant metastasis |
The therapeutic efficacy of this compound has been validated through multiple in vivo models that recapitulate critical aspects of human pancreatic cancer progression and metastasis. Subcutaneous xenograft models typically involve implanting human pancreatic cancer cells (such as MiaPaCa-2 or PANC-1) into immunocompromised mice, followed by treatment with this compound administered via intraperitoneal injection or oral gavage. These studies consistently demonstrate significant tumor growth suppression without observable drug-related toxicity, providing important preliminary evidence of in vivo efficacy and tolerability. More clinically relevant orthotopic pancreatic cancer models, where cancer cells are implanted directly into the pancreas, further validate this compound's therapeutic potential and specifically enable assessment of its effects on local invasion and primary tumor growth within the appropriate tissue microenvironment [1] [2].
To specifically evaluate anti-metastatic efficacy, researchers have established sophisticated pancreatic cancer metastatic mouse models in which this compound's ability to inhibit distant dissemination can be quantitatively assessed. In these models, treatment with this compound significantly reduces metastatic burden in key target organs such as the liver and lungs, with histopathological analyses confirming decreased metastatic foci. Molecular analyses of tumors from these models provide corroborating evidence of this compound's mechanism of action, showing increased expression of epithelial markers (E-cadherin) and decreased expression of mesenchymal markers (N-cadherin, vimentin) and transcription factors (ZEB1, Snail, Twist) that drive EMT. These comprehensive in vivo studies not only demonstrate this compound's efficacy in controlling established tumors but also its potential to prevent metastatic dissemination, addressing the most lethal aspect of pancreatic cancer progression [2].
The compelling preclinical data supporting this compound's efficacy as a PI3K inhibitor with unique radiosensitizing and anti-metastatic properties positions it as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple interconnected pathways—PI3K/AKT/mTOR, Smad2/3, and DNA damage response mechanisms—represents a distinct advantage in addressing the pathogenic complexity of aggressive malignancies like pancreatic cancer. The dual inhibition of both PI3K and Smad2/3 signaling is particularly valuable given the established role of TGF-β in promoting EMT and metastasis, suggesting that this compound may effectively target the molecular drivers of disease progression beyond simply inhibiting proliferative signaling. Furthermore, its capacity to enhance radiation efficacy through inhibition of ATM and DNA-PKcs activation addresses a critical clinical challenge in oncology—overcoming radioresistance in treatment-refractory tumors [1] [2].
Future research directions for this compound should include systematic combination studies with standard chemotherapeutic agents used in pancreatic cancer treatment, such as gemcitabine and nab-paclitaxel, to determine potential synergistic effects and optimal sequencing strategies. Additionally, investigation of this compound's efficacy in genetically defined patient-derived xenograft models would help identify predictive biomarkers for patient selection, potentially enabling future precision medicine applications. The translational development of this compound would also benefit from comprehensive toxicology and pharmacokinetic studies to establish dosing parameters and safety profiles compatible with clinical application. Given the compelling evidence of its effects on EMT and metastasis, this compound warrants particular investigation in the neoadjuvant and adjuvant settings where targeting micrometastatic disease could significantly impact survival outcomes for pancreatic cancer patients [1] [2].
The following diagram illustrates a proposed experimental workflow for evaluating this compound:
Figure 2: Experimental workflow for evaluating this compound, progressing from in vitro assays to in vivo models.
This compound is a novel, potent small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, with particular selectivity for the PI3Kα isoform (IC₅₀ = 0.8 nM) [1] [2]. This imidazopyridine derivative demonstrates strong anti-proliferative activity across various cancer cell lines and shows promising anti-fibrotic effects in hepatic stellate cells [3] [4]. As the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in numerous cancers and fibrotic diseases, this compound represents a valuable pharmacological tool for investigating this crucial cellular signaling axis and has potential as a therapeutic agent.
The compound exhibits a favorable pharmacological profile in preclinical studies, demonstrating efficacy in both in vitro and in vivo models [3] [4] [2]. Its chemical structure is defined as ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, with a molecular weight of 422.46 g/mol and CAS registry number 1276110-06-5 [1]. This compound is soluble in DMSO (84 mg/mL, 198.83 mM) but insoluble in water or ethanol, requiring appropriate formulation for biological applications [1].
Table 1: Key Cell Lines and this compound Sensitivity Profiles
| Cell Line | Cancer Type/Fibrosis Model | This compound IC₅₀ (μM) | Experimental Context |
|---|---|---|---|
| T47D | Breast cancer | 0.6 μM | 48-hour MTT assay [1] |
| SK-BR-3 | Breast cancer | 1.5 μM | 48-hour MTT assay [1] |
| MCF7 | Breast cancer | 7.8 μM | 48-hour MTT assay [1] |
| Panc-1 | Pancreatic cancer | ~1.0 μM | 48-hour MTT assay [4] |
| Miapaca-2 | Pancreatic cancer | ~0.5 μM | 48-hour MTT assay [4] |
| Aspc-1 | Pancreatic cancer | ~0.5 μM | 48-hour MTT assay [4] |
| HSC-T6 | Liver fibrosis | ~2.0 μM | 48-hour growth inhibition [3] |
| LX-2 | Liver fibrosis | ~2.5 μM | 48-hour growth inhibition [3] |
The MTT assay is a reliable colorimetric method for assessing cell viability based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [5].
Reagent Preparation:
Procedure:
Critical Considerations:
The MTS assay offers a convenient one-step method that doesn't require solubilization steps, making it suitable for high-throughput applications [6].
Procedure:
Advantages and Limitations:
Clonogenic Survival Assay:
Cell Cycle Analysis:
Apoptosis Assessment:
Table 2: this compound Effects on Signaling Pathways and Functional Outcomes
| Signaling Pathway | Effect of this compound | Experimental Evidence | Functional Outcome |
|---|---|---|---|
| PI3K/Akt | Inhibition of phosphorylation | Western blot in HSCs, pancreatic cancer cells | Reduced cell viability [3] [4] |
| mTOR/P70S6K | Decreased phosphorylation | Western blot in multiple cell lines | Impaired protein synthesis [3] [2] |
| Smad2/3 | Reduced phosphorylation | Western blot in pancreatic cancer cells | Suppressed EMT [4] |
| EMT markers | E-cadherin ↑, Vimentin ↓ | Immunofluorescence, Western blot | Reduced migration [4] |
| Cell cycle regulators | Cyclin B1 ↓, p-cdc2 ↑ | Flow cytometry, Western blot | G₂/M arrest [3] |
| Apoptotic markers | Cleaved caspase-3 ↑, Bcl-2 ↓ | TUNEL, Western blot | Increased apoptosis [3] |
Dose-response relationships for this compound demonstrate concentration-dependent inhibition of cell viability across various cell models. In pancreatic cancer lines, 1 μM this compound typically inhibits growth by 40-50% at 48 hours, with complete suppression occurring at 5-10 μM [4]. Time-course experiments show progressively enhanced effects with longer exposure, indicating cumulative impact on cell proliferation.
Data normalization should express results as percentage of vehicle-treated controls. Four-parameter logistic curves can be fitted to dose-response data to determine IC₅₀ values using software such as GraphPad Prism. Statistical analysis should include at least three independent experiments with multiple replicates, presented as mean ± standard deviation.
To confirm on-target effects of this compound, assess phosphorylation status of key PI3K/Akt pathway components:
Figure 1: this compound inhibition of the PI3K/AKT signaling pathway and downstream effects on cellular processes. This compound directly targets PI3K activation, preventing the downstream signaling cascade that promotes cell growth, survival, and metastasis [3] [4] [2].
Figure 2: Comprehensive workflow for this compound cell viability assessment, including key experimental steps and alternative assay methodologies [3] [5] [4].
Pancreatic Cancer Models:
Breast Cancer Models:
Hepatic Stellate Cell Models:
Common Issues and Solutions:
Assay Validation:
This compound represents a valuable research tool for investigating PI3K signaling in various disease models. The detailed protocols provided here enable robust assessment of its effects on cell viability and mechanistic profiling. The compound demonstrates consistent activity across multiple cancer types and fibrotic models, with well-characterized effects on PI3K/Akt signaling and downstream processes including cell cycle progression, apoptosis, and EMT.
When applying these protocols, researchers should consider model-specific optimization and implement appropriate validation assays to confirm on-target effects. The comprehensive data generated using these methods supports both basic research on PI3K pathway biology and preclinical development of targeted therapies for cancer and fibrotic diseases.
Clonogenic assays are the gold standard for assessing in vitro radiosensitivity and the long-term cytotoxic effects of drug treatments [1] [2]. These notes detail the application of HS-173 within this critical experimental framework.
This compound demonstrates significant efficacy as a monotherapy and a radiosensitizer. The table below summarizes core quantitative findings from key studies.
| Experimental Context | Cell Lines Used | This compound Treatment | Key Quantitative Outcomes | Significance/Conclusion |
|---|---|---|---|---|
| Clonogenic Survival (Monotherapy) | MiaPaCa-2 (Pancreatic) | 0.1 - 10 µM for 14 days | ~50% inhibition of colony formation at 1 µM [3] | Potent suppression of long-term cell proliferation [3] |
| Clonogenic Survival (Radiosensitization) | MiaPaCa-2, PANC-1 (Pancreatic) | 24-hour pre-treatment prior to IR (2-6 Gy) | Significant reduction in clonogenic survival across all radiation doses [4] | This compound synergizes with radiation, enhancing its cytotoxic effect [4] |
| Apoptosis Induction (with IR) | MiaPaCa-2, PANC-1 | 1 & 10 µM, 6h pre-IR (10 Gy) | Increased TUNEL-positive cells; ↑ cleaved caspase-3 & PARP [4] | Radiosensitization effect is mediated through enhanced apoptotic cell death [4] |
| In Vivo Tumor Growth Inhibition | MiaPaCa-2 xenograft model | 5 mg/kg, intraperitoneal, 3x/week | Significant reduction in tumor volume and weight [3] | Confirms efficacy in a preclinical in vivo model [3] |
The following procedure is adapted from standardized methods used to evaluate this compound [4] [1] [2].
To investigate the mechanism of this compound's action, the following assays can be performed concurrently.
The diagrams below illustrate the mechanistic pathway of this compound and a streamlined experimental workflow.
Diagram 1: Mechanism of this compound as a Radiosensitizer. This compound directly inhibits PI3K and its downstream target AKT. It also attenuates the radiation-induced activation of key DNA damage response kinases ATM and DNA-PKcs. This combined inhibition leads to impaired repair of DNA double-strand breaks, sustained DNA damage, cell cycle arrest, and ultimately enhanced apoptosis and reduced clonogenic survival [4].
Diagram 2: Experimental Workflow for Clonogenic Assay with this compound. This flowchart outlines the key steps for performing a clonogenic survival assay with this compound, including optional parallel processes for harvesting samples to conduct mechanistic analyses [4] [1] [2].
HS-173 is a novel PI3K inhibitor investigated as a radiosensitizer, primarily in pancreatic cancer models. Its mechanism involves inhibiting key DNA damage repair pathways [1] [2].
Diagram Title: this compound Inhibits DNA Repair and Promotes Radiosensitization
The proposed molecular mechanism is supported by the following quantitative findings from 2D cell culture studies:
Table 1: Quantified Effects of this compound and Radiation in Pancreatic Cancer Cells (2D Culture Data from [1])
| Experimental Measure | Cell Line | Radiation (10 Gy) Alone | This compound + Radiation (10 Gy) | Details |
|---|---|---|---|---|
| Clonogenic Survival | Miapaca-2, PANC-1 | Baseline | Significantly reduced | Dose-dependent reduction at 2, 4, 6 Gy [1]. |
| G2/M Phase Arrest | Miapaca-2 | ~75% of cells | ~91% of cells | Measured via flow cytometry after 24h [1]. |
| γ-H2AX Expression | Miapaca-2, PANC-1 | Moderate increase | Markedly increased | Indicator of persistent DNA double-strand breaks [1]. |
| Inhibition of p-AKT | Miapaca-2, PANC-1 | Increased by radiation | Significantly attenuated | Measured by immunofluorescence [1]. |
| Inhibition of p-ATM/p-DNA-PKcs | Miapaca-2, PANC-1 | Activated by radiation | Potently inhibited | Underlying mechanism for sustained DNA damage [1]. |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Data from [1])
| Parameter | Findings |
|---|---|
| Model | Human tumor xenograft (Miapaca-2 or PANC-1 cells in mice). |
| Treatment | This compound combined with radiation. |
| Key Result | Significant delay in tumor growth compared to radiation alone. |
| Mechanistic Confirmation | Impaired DNA repair observed in tumor tissues. |
To adapt this compound research to 3D spheroids, you can integrate the drug treatment into a standard spheroid workflow. The diagram and table below outline this process and the advantages of using 3D models.
Diagram Title: 3D Spheroid Drug Testing Workflow
Table 3: Advantages of 3D Spheroids over 2D Cultures for Cancer Research (Compiled from [3] [4] [5])
| Feature | 2D Monolayer Culture | 3D Spheroid Model |
|---|---|---|
| Tumor Microenvironment | Lacks cell-cell and cell-ECM interactions; homogeneous nutrient/oxygen perfusion [4]. | Recapitulates complex interactions; has hypoxic/necrotic core and proliferating outer layer [4] [5]. |
| Physiological Relevance | Altered gene expression; faster proliferation; more susceptible to drugs [4]. | Mimics in vivo tumor behavior, drug penetration barriers, and genetic profiles more accurately [3] [4]. |
| Drug Response | Often overestimates efficacy; fails to model drug penetration [4]. | Better predicts in vivo drug resistance and efficacy; models nutrient and drug diffusion gradients [4] [5]. |
While a specific protocol for this compound in spheroids is not published, you can build one by integrating known this compound dosing with established 3D methods.
For a comprehensive approach, be aware of ongoing research developments:
HS-173 is a novel, potent phosphatidylinositol-3-kinase (PI3K) inhibitor, with a particularly high potency against the PI3Kα isoform (IC₅₀ = 0.8 nM) [1]. Its primary mechanism of action in combating pancreatic cancer metastasis involves the dual inhibition of two critical signaling pathways: the PI3K/AKT/mTOR pathway and the TGF-β/Smad2/3 pathway [2] [3]. By targeting these pathways, this compound effectively suppresses the cellular process of Epithelial-Mesenchymal Transition (EMT), a key driver of cancer cell invasiveness, dissemination, and drug resistance [2].
The diagram below illustrates the signaling pathways targeted by this compound and its role in inhibiting EMT and metastasis.
Table 1: Summary of In Vitro Anticancer Effects of this compound in Pancreatic Cancer Cells [2] [3]
| Experimental Model | Cell Lines Used | Key Findings | Effect of this compound |
|---|---|---|---|
| Cell Viability (MTT Assay) | Panc-1, Miapaca-2, Aspc-1 | Dose- and time-dependent reduction | ~40-50% growth inhibition at 1 µM (48h) in Miapaca-2 & Aspc-1 |
| Clonogenic Survival | Miapaca-2 | Dose-dependent colony formation inhibition | >50% inhibition at 1 µM |
| Cell Migration (Wound Healing) | Panc-1, Miapaca-2, Aspc-1 | TGF-β-induced migration suppressed | Dose-dependent inhibition by this compound |
| Cell Invasion (Transwell) | Panc-1, Miapaca-2, Aspc-1 | TGF-β-induced invasion suppressed | Effectively prevented by this compound co-treatment |
| EMT Markers (Western Blot) | Panc-1, Miapaca-2, Aspc-1 | ↑ E-cadherin (epithelial); ↓ Vimentin, ZEB1 (mesenchymal) | Reversed TGF-β-induced EMT phenotype |
Table 2: Summary of In Vivo and Combination Studies of this compound [2] [4]
| Study Type | Model Details | Treatment | Key Outcomes |
|---|---|---|---|
| In Vivo: Tumor Growth | Mouse xenograft & orthotopic models | 10 mg/kg, intraperitoneal (i.p.) | Suppressed tumor growth without drug toxicity; ↑ TUNEL, ↑ Cleaved Caspase-3; ↓ PCNA, p-AKT, p-Smad2 in tumors |
| In Vivo: Metastasis | Pancreatic cancer metastatic mouse models | 10 & 30 mg/kg, i.p. | Significant inhibition of metastatic dissemination to liver and lung |
| Combination Therapy | Panc-1, Miapaca-2, Aspc-1 cells | This compound + Sorafenib (10 µM) | Synergistic inhibition of cell proliferation; simultaneous inhibition of RAF/MEK/ERK & PI3K/AKT pathways |
This protocol outlines the methodology for assessing the anti-EMT and anti-metastatic effects of this compound in pancreatic cancer cell lines [2] [3].
Workflow for In Vitro EMT, Migration, and Invasion Assays
Materials:
Procedure:
This protocol describes the use of this compound in a pancreatic cancer metastatic mouse model to evaluate its effect on the dissemination of cancer cells to distant organs [2].
Materials:
Procedure:
Formulation: For in vivo studies, this compound is commonly administered via intraperitoneal injection at 10-30 mg/kg [2]. For cell-based assays, a 10 mM stock solution is prepared in DMSO, with subsequent dilutions in cell culture medium ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%) [1].
Safety Note: this compound is intended for research use only and is not for human consumption. Standard laboratory safety procedures for handling chemical compounds must be followed.
Necroptosis represents a strategically important form of regulated cell death that has gained significant attention as a novel therapeutic approach for targeting cancer cells, particularly those resistant to conventional apoptosis-based treatments. Unlike apoptosis, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs) that can stimulate immune responses. This caspase-independent cell death modality is mediated by a defined molecular pathway involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) as key effector molecules.
This compound has emerged as a promising novel inducer of necroptosis with specific activity in lung cancer models. This small molecule was initially characterized as a phosphoinositide 3-kinase (PI3K) inhibitor but has demonstrated the unique capacity to induce RIP3-dependent necroptosis in lung cancer cells expressing RIP3. The compound offers a potential alternative therapeutic strategy for non-small cell lung cancer (NSCLC) patients who develop resistance to conventional platinum-based cytotoxic chemotherapy, which remains a significant clinical challenge in oncology.
The molecular mechanism by which this compound induces necroptosis centers on the RIPK3/MLKL signaling axis, which represents the terminal execution pathway for this form of cell death. This compound specifically activates RIPK3 through phosphorylation, leading to subsequent phosphorylation of MLKL, its downstream substrate. This phosphorylation event triggers a conformational change in MLKL that enables it to form oligomeric complexes and translocate to the plasma membrane. At the membrane, MLML accumulation ultimately results in membrane disruption and the characteristic lytic cell death that defines necroptosis.
The specificity of this compound for RIP3-expressing cells was demonstrated through comparative studies showing significantly reduced activity in RIP3-deficient lung cancer cells. This pathway can be specifically inhibited by necroptosis inhibitors such as necrostatin-1 (which targets RIPK1) and dabrafenib (which targets RIPK3), but not by broad-spectrum caspase inhibitors, confirming the necroptotic rather than apoptotic nature of the cell death induced by this compound.
Figure 1: This compound Induced Necroptosis Signaling Pathway. This compound triggers necroptosis through RIP3 phosphorylation and subsequent MLKL activation. The process requires initial RIP3 expression and can be inhibited by specific necroptosis inhibitors. Membrane disruption leads to DAMP release, contributing to inflammatory responses.
The RIPK3-MLKL interaction represents a critical regulatory node in this compound-induced necroptosis. Structural studies have revealed that human RIPK3 maintains MLKL in an inactive conformation prior to cell death induction, with phosphorylation-driven conformational changes enabling MLKL activation. The kinase activity of RIPK3 is essential for this process, as it directly phosphorylates MLKL at specific activation loop residues (Thr357 and Ser358 in human MLKL), initiating the sequential steps that culminate in membrane disruption.
The phosphorylation status of both RIPK3 and MLKL serves as a key biochemical indicator of pathway activation and can be detected through phospho-specific antibodies in Western blot analyses. The formation of the RIPK1-RIPK3-MLKL complex (necrosome) represents the molecular platform from which necroptotic signaling emanates, though this compound appears to particularly enhance the RIPK3-MLKL axis rather than strictly requiring RIPK1 for its effect.
Table 1: Cell Lines and Culture Conditions for this compound Studies
| Cell Line | Cancer Type | RIP3 Expression | Culture Medium | This compound Sensitivity |
|---|---|---|---|---|
| H2009 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |
| HCC827 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |
| A549 | Lung carcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |
| H1650 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |
| HT-29 | Colon adenocarcinoma | Present | RPMI-1640 + 10% FBS | Sensitive |
Protocol Details:
This compound Treatment Protocol:
Cell Viability Assessment:
Animal Model Protocol:
Table 2: Quantitative Effects of this compound in Experimental Models
| Experimental Model | Parameter Assessed | Results | Notes |
|---|---|---|---|
| RIP3+ Lung cancer cells | Cell viability reduction | Dose-dependent decrease | IC₅₀ typically 1-10 μM |
| RIP3- Lung cancer cells | Cell viability reduction | Minimal effect | Confirms RIP3-dependence |
| RIP3+ cells + Necrostatin-1 | Viability protection | Significant rescue | Confirms necroptosis mechanism |
| RIP3+ cells + Dabrafenib | Viability protection | Significant rescue | Confirms RIP3 involvement |
| Mouse xenograft model | Tumor growth inhibition | Significant reduction | Dose-dependent effect |
| Mouse xenograft model | p-RIP3/p-MLKL levels | Increased | Confirms pathway activation in vivo |
Western Blot Analysis:
Immunofluorescence Staining:
Cell Death Analysis by Flow Cytometry:
Morphological Assessment:
HMGB1 Release Assay:
This compound serves as a valuable research tool for investigating necroptotic signaling mechanisms in cancer cells, particularly those of lung origin. Its RIP3-dependent activity enables studies of cell death selectivity and the molecular determinants of necroptosis sensitivity. The compound can be utilized to:
The pro-inflammatory nature of necroptosis induced by this compound presents both opportunities and challenges for therapeutic development. The release of DAMPs can potentially stimulate anti-tumor immune responses, making this compound an interesting candidate for combination immunotherapy. However, the potential for excessive inflammation in normal tissues requires careful evaluation of therapeutic windows.
Current evidence suggests that RIP3 expression status in tumors may serve as a potential biomarker for patient selection. The preferential activity of this compound in RIP3-expressing cancer cells indicates that RIP3 detection in tumor biopsies could identify patients most likely to respond to therapy.
This compound represents a promising chemical tool for selective induction of RIP3-dependent necroptosis in lung cancer cells. The well-defined mechanism of action through the RIPK3/MLKL axis and the availability of specific inhibitors for pathway validation make it a valuable research compound for studying necroptosis in oncology. The detailed protocols provided in this application note establish a framework for investigating this compound-induced necroptosis in both in vitro and in vivo settings, with appropriate methodological considerations for confirming this specific form of cell death.
The continued investigation of this compound and similar compounds may yield important insights into alternative cell death pathways that can be harnessed for cancer therapy, particularly for apoptosis-resistant malignancies. The integration of necroptosis inducers into combination regimens represents an innovative approach worthy of further exploration.
Document ID: AN-HS173-EMT-01 Version: 1.0 Date Prepared: 2025-11-13
HS-173 is a novel, potent small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) [1] [2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers, including pancreatic cancer [1]. This pathway also plays a central role in inducing and maintaining EMT, a process that confers invasive and metastatic properties upon cancer cells, as well as resistance to therapy [1] [3].
This compound exerts its anti-EMT effects by dually inhibiting the PI3K/AKT/mTOR and Smad2/3 signaling pathways [1] [2]. By targeting PI3K, it prevents the downstream phosphorylation and activation of AKT and mTOR. Concurrently, it suppresses the Smad2/3 pathway, which is often activated by TGF-β, a potent inducer of EMT. This dual inhibition leads to a reversal of the mesenchymal phenotype, characterized by:
The diagram below illustrates the proposed signaling mechanism of this compound.
Experimental data from in vitro and in vivo models of pancreatic cancer demonstrate the efficacy of this compound.
Table 1: Summary of In Vitro Anti-Cancer and Anti-EMT Effects of this compound
| Assay Type | Cell Lines Used | Key Experimental Conditions | Results & Observations | Proposed Mechanism |
|---|
| Cell Viability (MTT Assay) | Panc-1, Miapaca-2, Aspc-1 | Dose: 0.1 - 10 µM Time: 24, 48, 72 h | Dose- & time-dependent reduction. ~40-50% growth inhibition at 1 µM (Miapaca-2, Aspc-1, 48 h) [1]. | PI3K/AKT pathway inhibition leading to reduced cell survival [1]. | | Clonogenic Survival | Miapaca-2 | Dose: 0 - 1 µM Duration: 14 days | Significant dose-dependent colony formation inhibition. >50% reduction at 1 µM [1]. | Suppression of long-term proliferative capacity [1]. | | Wound Healing (Migration) | Panc-1, Miapaca-2, Aspc-1 | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound (dose-dependent) | this compound suppressed TGF-β-induced cell migration dose-dependently. Control cells healed >90% wound area in 16h [1]. | Reversal of TGF-β-induced mesenchymal morphology and motility [1]. | | Transwell (Invasion) | Pancreatic cancer cells | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound | this compound effectively inhibited TGF-β-induced invasive capacity [1]. | Inhibition of ECM degradation and cell invasion [1]. | | Western Blot (EMT Markers) | Pancreatic cancer cells | Treatment with this compound | Increased E-cadherin. Decreased N-cadherin, Vimentin. Reduced p-AKT, p-mTOR, p-Smad2/3 [1]. | Dual inhibition of PI3K/AKT/mTOR and Smad2/3 signaling pathways [1]. |
Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models
| Model Type | Key Experimental Parameters | Results & Outcomes | Significance |
|---|
| Xenograft & Orthotopic | Administration: Not specified Dose: Not specified | Significant suppression of primary tumor growth without observed drug toxicity [1]. | Demonstrates efficacy against primary tumors with a good safety profile [1]. | | Metastatic Models | Administration: Not specified Dose: Not specified | Significant inhibition of metastatic dissemination from primary tumor to distant organs (liver, lung) [1]. | Confirms anti-metastatic effect, linking EMT inhibition to reduced metastasis in vivo [1]. |
Below are generalized protocols for key assays used to validate this compound's efficacy, based on standard methodologies and the described research [1] [3].
3.1. Cell Viability and Clonogenic Assay This protocol assesses both short-term cytotoxicity and long-term reproductive cell death.
3.2. Wound Healing / Migration Assay This protocol measures two-dimensional cell migration in response to this compound treatment.
[(Area at 0h - Area at T_h) / Area at 0h] * 100.3.3. Transwell Invasion Assay This protocol evaluates the ability of cells to invade through an extracellular matrix (ECM) surrogate, a key feature of metastatic cells.
This compound is a well-characterized PI3K inhibitor that effectively suppresses EMT, migration, invasion, and metastasis in pancreatic cancer models by dually targeting the PI3K/AKT/mTOR and Smad2/3 pathways. The protocols outlined herein provide a robust framework for researchers to investigate its efficacy in relevant in vitro and in vivo systems.
| Disease Model | Administration Route | Typical Dosage | Treatment Duration & Frequency | Key Demonstrated Effects |
|---|---|---|---|---|
| Pancreatic Cancer (xenograft & metastatic models) [1] | Intraperitoneal (i.p.) | 10 mg/kg, 30 mg/kg | Varies by model; e.g., 5 days/week for 4 weeks [1] | Suppressed tumor growth & metastasis, induced apoptosis (TUNEL, cleaved caspase-3) [1] |
| Liver Fibrosis (CCl4-induced model) [2] [3] | Oral (p.o.) | ~20 mg/kg, 10 mg/kg, 20 mg/kg | Varies by study (e.g., 10 mg/kg in one, 20 mg/kg in another) [2] [3] | Attenuated fibrosis, reduced ECM accumulation, improved liver function (AST/ALT levels) [3] |
| Colorectal Cancer (CT26 model, in nanomedicine) [4] | Intravenous (i.v.) | Part of a nanoformulation (N-H POx) | Specifics depend on combination with radiotherapy/immunotherapy [4] | Enhanced efficacy in combination with radiation and anti-CTLA-4 immunotherapy [4] |
Here are the specific methodologies for formulating and administering HS-173 in animal studies.
This is the most commonly cited method for administering this compound in preclinical oncology research [1].
This compound has also shown efficacy when administered orally in a liver fibrosis model [2] [3].
This compound is a potent and selective PI3Kα inhibitor. The following diagram illustrates its mechanism and a typical in vivo experimental workflow.
As shown, this compound exerts its effects by potently inhibiting PI3Kα (IC₅₀ = 0.8 nM in cell-free assays) [2] [6]. This inhibition blocks the phosphorylation and activation of key downstream signaling proteins, AKT and mTOR [1] [3]. The disruption of this critical pathway leads to the observed therapeutic effects, including inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and reversal of epithelial-mesenchymal transition (EMT) [1] [6].
I hope these detailed application notes and protocols assist in your research planning. Should you require further specifics on analytical methods or in vitro protocols, please do not hesitate to ask.
Cisplatin remains one of the most widely prescribed chemotherapeutic agents globally, used in nearly 50% of all tumor chemotherapies for various solid malignancies including head and neck, ovarian, testicular, lung, and bladder cancers. [1] [2] Despite its potent antitumor activity, cisplatin therapy faces significant challenges including dose-limiting toxicities (nephrotoxicity, neurotoxicity, ototoxicity, and gastrointestinal toxicity) and the development of chemoresistance that ultimately leads to treatment failure. [3] [2] The phosphatidylinositol 3-kinase (PI3K) signaling pathway has been identified as a critical mechanism in cancer progression and chemoresistance, with approximately 20% of head and neck squamous cell carcinomas (HNSCC) harboring specific mutations in this pathway. [4] HS-173, a selective PI3K inhibitor, has demonstrated promising anticancer activity in non-small cell lung cancer and pancreatic cancer cells, and recent evidence suggests it may enhance the efficacy of conventional chemotherapeutics like cisplatin. [4]
The scientific rationale for combining this compound with cisplatin stems from the interconnected molecular pathways that regulate cancer cell survival and death. Cisplatin primarily exerts its cytotoxic effects through the formation of DNA adducts that trigger DNA damage response pathways, ultimately leading to apoptosis. [3] [5] [1] However, cancer cells frequently develop resistance through upregulation of survival pathways, including the PI3K/Akt/mTOR cascade, which suppresses apoptosis and promotes cell survival despite genotoxic stress. [5] [4] By simultaneously inhibiting PI3K signaling with this compound and inducing DNA damage with cisplatin, this combination therapy attacks cancer cells through complementary mechanisms, potentially overcoming resistance while minimizing the development of alternative escape pathways.
The therapeutic efficacy of the this compound and cisplatin combination arises from their coordinated actions on interconnected signaling networks:
Cisplatin's primary mechanism involves intracellular activation via aquation, forming highly reactive species that bind to purine bases in DNA, particularly at the N7 position of guanine, creating primarily 1,2-intrastrand cross-links. [3] [1] These DNA adducts distort the DNA helix, impede replication and transcription, and trigger DNA damage response pathways. [3] [5] The resulting cellular stress activates multiple signaling cascades including p53-mediated apoptosis, MAPK pathway activation, and oxidative stress induction, ultimately leading to programmed cell death through mitochondrial dysfunction and caspase activation. [3]
This compound targets the PI3K pathway, a frequently dysregulated signaling cascade in cancer that promotes cell survival, proliferation, and metabolic reprogramming. [4] By selectively inhibiting PI3K, this compound reduces phosphorylation of downstream effectors including Akt and mTOR, disrupting survival signals and sensitizing cancer cells to apoptotic stimuli. [4] Importantly, PI3K inhibition has been shown to impair DNA damage repair capacity, potentially enhancing the persistence and lethality of cisplatin-induced DNA lesions. [4]
The combination demonstrates synergistic cytotoxicity through multiple interconnected mechanisms: this compound-mediated suppression of survival signals lowers the threshold for cisplatin-induced apoptosis, while cisplatin-induced DNA damage creates cellular vulnerabilities that are exacerbated by PI3K pathway inhibition. Additionally, this compound may mitigate certain resistance mechanisms to cisplatin, such as enhanced DNA repair and anti-apoptotic signaling, which are frequently mediated through PI3K/Akt activation in response to genotoxic stress. [5] [4]
The visual below maps the core signaling pathways affected by this compound and cisplatin combination therapy:
Figure 1: Signaling Pathways in this compound and Cisplatin Combination Therapy
The antiproliferative effects of this compound and cisplatin combination have been systematically evaluated in multiple HNSCC cell lines, including SCC25, CAL27, and FaDu cells. [4] The studies employed standardized cell proliferation assays (CCK-8) to quantify viability and combination index analysis to determine the nature of drug interactions. Researchers observed that this compound demonstrated concentration-dependent growth inhibition across all tested cell lines, with the most pronounced effects observed in PI3K-mutated models. [4] When combined with cisplatin, this compound exhibited a clear synergistic effect, significantly enhancing cisplatin cytotoxicity beyond additive expectations. This synergism was particularly evident in FaDu cells (hypopharyngeal carcinoma model), which are known to develop robust chemoresistance mechanisms relevant to clinical cisplatin resistance. [5] [4]
The molecular basis for this enhanced efficacy was investigated through apoptosis analysis, which revealed that the combination treatment significantly increased caspase activation and apoptotic markers compared to either agent alone. [4] Additional mechanistic studies demonstrated that this compound effectively suppressed phospho-Akt levels, indicating successful target engagement and pathway modulation. Importantly, this pathway inhibition occurred in conjunction with cisplatin-induced DNA damage, creating a cellular environment conducive to apoptosis rather than survival and repair. The combination was also shown to modulate Bcl-2 family protein expression, counteracting the Bcl-2 overexpression and Bax downregulation that frequently characterize cisplatin-resistant hypopharyngeal carcinoma cells. [5]
While detailed in vivo studies specifically examining this compound with cisplatin are limited in the available literature, relevant mouse models of cisplatin therapy provide important insights for experimental design. Cisplatin administration in mice produces dose-dependent toxicities that mirror human side effects, including nephrotoxicity, gastrointestinal injury, neurotoxicity, and myelosuppression. [2] These models demonstrate that mice respond to cisplatin treatment similarly to humans, developing comparable pathological changes despite differences in metabolism and lifespan. [2] The tabulated data below summarizes appropriate cisplatin dosing protocols for mouse studies based on established models:
Table 1: Cisplatin Dosing Regimens in Mouse Models
| Research Focus | Cisplatin Dose | Administration | Endpoint | Key Observations | Clinical Correlation |
|---|---|---|---|---|---|
| Nephrotoxicity | 20 mg/kg single dose | Intraperitoneal | Day 3-4 | Acute kidney injury, tubular damage | Human cisplatin nephrotoxicity |
| Neurotoxicity | 2.3 mg/kg daily for 5 days (2 cycles) | Intraperitoneal | Day 15, 30, 65 | Peripheral neuropathy, mechanical hypersensitivity | Cumulative neurotoxicity in patients |
| Ototoxicity | 3-3.5 mg/kg daily for 4 days (3 cycles) | Intraperitoneal | Day 42 | Hearing loss, hair cell damage | Dose-dependent ototoxicity |
| Gastrointestinal | 20 mg/kg single dose | Intraperitoneal | Day 3 | Intestinal injury, weight loss | Cisplatin-induced enteritis |
| Antitumor Efficacy | 3-5 mg/kg weekly | Intraperitoneal | Tumor volume | Tumor growth inhibition | Therapeutic response |
When designing in vivo studies for this compound and cisplatin combinations, researchers should consider appropriate hydration protocols (typically 1 mL saline administered subcutaneously twice daily) to mitigate cisplatin nephrotoxicity and improve animal welfare. [2] Additionally, the timing of this compound administration relative to cisplatin may significantly influence combination efficacy, with preclinical data suggesting that PI3K inhibition prior to or concurrent with cisplatin often yields optimal synergism.
Objective: To evaluate the combined effects of this compound and cisplatin on cancer cell proliferation and viability.
Materials:
Methodology:
Cell Seeding:
Drug Treatment:
Viability Assessment:
Data Analysis:
Technical Notes: Ensure consistent cell seeding density across experiments. Include replicate wells (minimum n=3) for each condition. Perform at least three independent experiments. Verify stock solution stability and avoid repeated freeze-thaw cycles of drug solutions.
Objective: To quantify apoptosis induction by this compound and cisplatin combination treatment.
Materials:
Methodology:
Cell Treatment:
Cell Harvesting:
Staining:
Flow Cytometry Analysis:
Technical Notes: Include unstained and single-stained controls for compensation. Process samples promptly to maintain cell viability. Analyze data using FlowJo or equivalent software.
Objective: To evaluate the antitumor efficacy and tolerability of this compound and cisplatin combination in mouse xenograft models.
Materials:
Methodology:
Xenograft Establishment:
Study Design:
Dosing Regimen:
Monitoring and Endpoints:
Technical Notes: Adjust cisplatin dose based on pilot toxicity studies. Consider staggered administration if scheduling effects are being investigated (e.g., this compound pretreatment versus concurrent treatment). All animal procedures must receive IACUC approval and follow institutional guidelines.
Robust statistical analysis is essential for interpreting combination therapy data. The table below outlines key parameters and analytical approaches for evaluating this compound and cisplatin interactions:
Table 2: Data Analysis Methods for Combination Studies
| Analysis Type | Methodology | Interpretation Guidelines | Recommended Software/Tools |
|---|---|---|---|
| Dose-Response Analysis | Non-linear regression fitting to sigmoidal models (e.g., four-parameter logistic) | IC₅₀ values for single agents establish baseline sensitivity | GraphPad Prism, R drc package |
| Combination Index (CI) | Chou-Talalay method using median-effect equation | CI < 0.9: Synergism CI = 0.9-1.1: Additive CI > 1.1: Antagonism | CompuSyn, Excel templates | | Bliss Independence | Comparison of observed vs. expected effects assuming independent action | Positive ΔBliss indicates synergy; negative indicates antagonism | Custom scripts in R or Python | | Isobologram Analysis | Graphical representation of combination doses producing equal effects | Points below additive line indicate synergy | GraphPad Prism, specialized packages | | Apoptosis Quantification | Flow cytometry data analysis with ANOVA and post-hoc tests | Statistical significance in early/late apoptotic populations | FlowJo, FCS Express, Prism | | Tumor Growth Inhibition | Repeated measures ANOVA with appropriate covariance structure | TGI (%) = (1 - ΔT/ΔC) × 100 where ΔT and ΔC are tumor volume changes | GraphPad Prism, SAS, R |
For in vivo studies, additional parameters should be assessed including body weight change (should not exceed 20% loss), tumor growth inhibition (TGI), and survival analysis. Histopathological evaluation of collected tissues should examine apoptotic markers (cleaved caspase-3), proliferation indices (Ki67), and pathway modulation (phospho-Akt, phospho-S6). All experiments should include appropriate sample sizes based on power calculations and be repeated independently to ensure reproducibility.
The combination of this compound with cisplatin holds particular promise for several specific research applications and cancer types:
PI3K-Aberrant Cancers: Focus on malignancies with documented PI3K pathway alterations, including approximately 20% of HNSCC cases, where this compound may exert maximal therapeutic effect. [4] Research should prioritize models with confirmed PI3K mutations or amplification to identify predictive biomarkers for patient stratification.
Chemoresistance Reversal: Investigation of this combination in cisplatin-resistant models, particularly those exhibiting apoptosis evasion, enhanced DNA repair, or altered drug transport. [5] Hypopharyngeal carcinoma models, which demonstrate particularly high rates of chemoresistance, offer relevant systems for these studies. [5]
Triple-Negative Breast Cancer (TNBC): Exploration in TNBC models, where platinum sensitivity is more pronounced and treatment options remain limited. [6] The metronomic scheduling approach used in cisplatin-paclitaxel combinations for metastatic breast cancer may inform administration schedules for this compound combinations. [6]
Therapeutic Optimization: Systematic evaluation of administration sequence, scheduling, and formulation strategies to maximize efficacy while minimizing toxicity. Nanoformulation approaches, similar to those explored for cisplatin alone, may improve the therapeutic index of this combination. [7]
Future research directions should include comprehensive toxicological assessments to determine whether this compound mitigation of cisplatin resistance allows for dose reduction that decreases characteristic toxicities. Additionally, investigation of triple combinations with other targeted agents or immunotherapies may uncover further synergistic interactions. Translation of these findings to the clinic will require robust pharmacokinetic/pharmacodynamic modeling and validation in patient-derived xenograft models that better recapitulate human cancer heterogeneity and treatment responses.
This compound is a novel, potent phosphatidylinositol-3-kinase (PI3K) inhibitor that has demonstrated significant radiosensitizing potential across multiple cancer types, including pancreatic ductal adenocarcinoma and breast cancer. The PI3K/AKT signaling pathway is frequently dysregulated in human cancers and plays a critical role in radiotherapy resistance by promoting cancer cell survival, proliferation, and DNA damage repair processes following radiation exposure [1] [2]. Radiation therapy itself activates the PI3K/AKT pathway, creating a protective feedback loop that limits its therapeutic efficacy. This compound specifically targets this resistance mechanism by inhibiting radiation-induced PI3K/AKT activation, thereby compromising the cancer cells' ability to recover from radiation-induced DNA damage [1].
The significance of this compound in radiation oncology research stems from its dual mechanism of action: direct inhibition of PI3K/AKT-mediated survival signals and disruption of key DNA damage response (DDR) pathways. Unlike conventional chemoradiotherapy approaches, which often face limitations due to toxicity and resistance, this compound represents a targeted strategy to enhance radiation efficacy while potentially minimizing side effects [2]. Research demonstrates that this compound effectively sensitizes cancer cells to radiation across multiple experimental models, making it a promising candidate for further development as a clinical radiosensitizer, particularly for cancers with known resistance to conventional radiotherapy approaches [1] [3].
Clonogenic survival assays represent the gold standard for evaluating radiosensitization effects. In pancreatic cancer cell lines (Miapaca-2 and PANC-1), pretreatment with this compound (24 hours) prior to irradiation resulted in a significant reduction in clonogenic survival across multiple radiation doses (2-6 Gy), demonstrating a clear dose-dependent enhancement of radiation efficacy [1]. The synergistic interaction between this compound and radiation was further confirmed through apoptosis analysis, where combined treatment substantially increased TUNEL-positive cells and elevated expression of apoptosis markers including cleaved caspase-3 and cleaved PARP, while reducing anti-apoptotic survivin expression [1].
Similar effects were observed in breast cancer models, where this compound (1 μM) pretreatment significantly enhanced the radiosensitivity of MDA-MB-231 cells in clonogenic assays [3] [4]. The magnitude of enhancement varied between cancer types, with pancreatic cancer models generally showing more pronounced effects, potentially reflecting differential dependence on PI3K/AKT signaling pathways across cancer lineages. These consistent findings across different cancer types suggest that this compound may have broad applicability as a radiosensitizer for multiple solid tumors characterized by PI3K/AKT pathway activation.
Table 1: Clonogenic Survival Data for this compound Radiosensitization
| Cancer Type | Cell Line | This compound Concentration | Radiation Dose | Survival Reduction | Citation |
|---|---|---|---|---|---|
| Pancreatic | Miapaca-2 | Not specified | 2-6 Gy | Significant, dose-dependent | [1] |
| Pancreatic | PANC-1 | Not specified | 2-6 Gy | Significant, dose-dependent | [1] |
| Breast | MDA-MB-231 | 1 μM | 5 Gy | Significant enhancement | [3] [4] |
This compound profoundly influences cell cycle progression following radiation exposure. In pancreatic cancer cells, radiation alone increased the G2/M phase population to approximately 75%, while combination with this compound further enhanced this arrest to 91% [1]. This enhanced G2/M arrest was associated with increased expression of p-Cdc2, a key regulator of G2/M transition, indicating that this compound potentiates radiation-induced cell cycle checkpoint activation [1]. This collective arrest provides extended time for the accumulation of lethal DNA damage before cell division, potentially explaining the enhanced radiation efficacy observed in clonogenic assays.
The DNA damage response represents a critical mechanism underlying this compound-mediated radiosensitization. This compound treatment sustained DNA double-strand breaks (DSBs) following radiation exposure, as evidenced by increased and prolonged γ-H2AX expression [1]. This effect was mediated through inhibition of key DNA repair kinases, with this compound potently suppressing radiation-induced activation of both ATM and DNA-PKcs—the primary regulators of homologous recombination and non-homologous end joining repair pathways, respectively [1]. This dual inhibition cripples the major DNA repair mechanisms that cancer cells rely on to recover from radiation-induced DNA damage.
Table 2: Cell Cycle and DNA Damage Response to this compound and Radiation Combination
| Parameter | Experimental System | Radiation Alone | This compound + Radiation | Citation |
|---|---|---|---|---|
| G2/M Arrest | Miapaca-2 pancreatic cells | ~75% | ~91% | [1] |
| p-Cdc2 Expression | Miapaca-2 pancreatic cells | Increased | Further increased | [1] |
| γ-H2AX Expression | Miapaca-2 and PANC-1 | Increased | Sustained elevation | [1] |
| p-ATM Activation | Miapaca-2 and PANC-1 | Radiation-induced | Potently inhibited | [1] |
| DNA-PKcs Activation | Miapaca-2 and PANC-1 | Radiation-induced | Dose-dependent inhibition | [1] |
The clonogenic assay is the standard method for evaluating radiosensitizer efficacy in vitro. Begin by plating pancreatic (Miapaca-2, PANC-1) or breast cancer (MDA-MB-231) cells in appropriate complete media and allow them to adhere for 24 hours. This compound pretreatment should be administered for 24 hours at concentrations ranging from 1-10 μM, depending on cell line sensitivity [1] [3]. Following pretreatment, irradiate cells at room temperature using a clinical irradiator at doses typically ranging from 2-8 Gy [1] [3]. After irradiation, immediately replace the this compound-containing media with fresh complete media and return cells to the incubator for 10-14 days to allow colony formation. Colonies should be fixed with methanol and stained with crystal violet (0.5% w/v), and only colonies containing >50 cells should be counted. Calculate survival fractions by normalizing plating efficiencies of treated samples to untreated controls, and plot survival curves to determine the sensitizer enhancement ratio.
For apoptosis quantification, plate cells on chamber slides and treat with this compound (1-10 μM) for 6 hours prior to irradiation (10 Gy) [1]. After 24-48 hours post-irradiation, fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Implement the TUNEL reaction according to manufacturer specifications, using fluorescently-labeled dUTP to detect DNA fragmentation. Counterstain nuclei with DAPI and visualize using fluorescence microscopy. Calculate the percentage of TUNEL-positive cells by counting at least 500 cells across multiple random fields. Parallel samples should be analyzed by Western blotting for apoptosis markers including cleaved caspase-3, cleaved PARP, and survivin to validate TUNEL findings through complementary methodology.
For cell cycle distribution analysis, treat cells with this compound (1-10 μM) for 6 hours followed by irradiation (10 Gy) [1]. After 24 hours post-irradiation, harvest cells by trypsinization and fix in 70% ethanol at -20°C for at least 2 hours. Following fixation, wash cells and resuspend in staining solution containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL) to eliminate RNA interference. Incubate for 30 minutes at room temperature protected from light, then analyze using a flow cytometer with appropriate excitation and emission filters for PI detection. Use software such as FlowJo or ModFit to quantify the percentage of cells in each cell cycle phase (G0/G1, S, and G2/M) based on DNA content.
For protein expression analysis, extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentrations by BCA assay and separate equal amounts (20-40 μg) by SDS-PAGE (8-12% gels depending on target protein size). Transfer to PVDF membranes, block with 5% non-fat milk or BSA, and incubate with primary antibodies overnight at 4°C [1]. Key targets for this compound mechanism studies include p-AKT (Ser473), total AKT, p-ATM (Ser1981), p-DNA-PKcs (Thr2609), γ-H2AX (Ser139), p-Cdc2 (Tyr15), and loading controls such as β-actin or GAPDH. After secondary antibody incubation, develop blots using enhanced chemiluminescence and quantify band intensities using image analysis software. This compound should demonstrate dose-dependent inhibition of radiation-induced p-AKT, p-ATM, and p-DNA-PKcs, with concomitant sustained γ-H2AX expression [1].
For spatial visualization of DNA damage repair proteins, plate cells on glass coverslips and treat with this compound followed by radiation as described above. At specific time points post-irradiation (30 minutes to 24 hours), fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against γ-H2AX, p-ATM, or 53BP1 overnight at 4°C, followed by species-appropriate fluorescent secondary antibodies [1]. Counterstain nuclei with DAPI and mount slides for confocal microscopy. Quantify foci number and intensity per nucleus using image analysis software such as ImageJ, comparing this compound treated versus control irradiated cells to demonstrate impaired DNA repair capability.
Diagram 1: this compound mechanism of action in radiosensitization. This compound (green) inhibits multiple components of the radiation response network, including PI3K activation, ATM, and DNA-PKcs, thereby blocking DNA repair and promoting apoptotic pathways.
The molecular mechanism of this compound-mediated radiosensitization involves coordinated disruption of multiple pro-survival signaling pathways activated by radiation exposure. As illustrated in Diagram 1, radiation rapidly induces PI3K/AKT pathway activation and triggers the DNA damage response through simultaneous activation of ATM and DNA-PKcs kinases [1] [2]. These parallel signaling cascades converge to promote efficient DNA double-strand break repair through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This compound intervenes at multiple critical nodes in this network by directly inhibiting PI3K activity and paradoxically suppressing the kinase activities of ATM and DNA-PKcs, despite their structural relationship to PI3K [1]. This multi-target inhibition results in sustained DNA damage, evidenced by persistent γ-H2AX foci, ultimately leading to enhanced G2/M cell cycle arrest and apoptosis activation.
Diagram 2: Experimental workflow for this compound radiosensitization assessment. The comprehensive methodology spans from initial cell culture through functional and mechanistic assays, culminating in integrated data analysis.
The experimental workflow for evaluating this compound radiosensitization follows a systematic approach that integrates functional assessments with mechanistic studies, as outlined in Diagram 2. The process begins with standardized cell culture conditions appropriate for the cancer model under investigation, followed by a 24-hour this compound pretreatment period that allows for adequate cellular uptake and target engagement prior to radiation exposure [1] [3]. Irradiation protocols typically utilize clinical-grade irradiators with doses calibrated to achieve specific biological effects, ranging from 2 Gy for moderate DNA damage to 8 Gy for severe damage assessment. Following radiation exposure, the experimental pipeline diverges into parallel tracks for functional characterization (clonogenic survival, apoptosis detection, and cell cycle analysis) and mechanistic interrogation (Western blotting and immunofluorescence), with timing optimized for capturing specific biological endpoints. This integrated approach enables researchers to simultaneously document radiosensitization phenomena and elucidate the underlying molecular mechanisms responsible for the observed effects.
For in vivo validation of this compound radiosensitization effects, implement a xenograft model using immunodeficient mice (e.g., nude or NSG strains). Subcutaneously inject 5-10 × 10^6 human pancreatic cancer cells (Miapaca-2 or PANC-1) into the flanks of 6-8 week old mice and allow tumors to establish until they reach approximately 100-150 mm³ in volume [1]. Randomize animals into four treatment groups: (1) vehicle control, (2) this compound alone, (3) radiation alone, and (4) this compound plus radiation. Administer This compound intraperitoneally at 10-25 mg/kg daily, based on prior pharmacokinetic studies [1]. For combination groups, deliver this compound 1-2 hours before each focal radiation treatment (2-4 Gy per fraction for 5 consecutive days) using a small animal radiation research platform with proper shielding. Monitor tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2, and record body weights to assess treatment toxicity. Terminate the study when control tumors reach institutional size limits, and process tumors for immunohistochemical analysis of γ-H2AX, cleaved caspase-3, and Ki-67 to correlate treatment response with biological mechanisms.
The experimental data generated using these protocols support several key research applications for this compound. First, it serves as a mechanistic probe for studying PI3K/AKT pathway involvement in radiation resistance across different cancer types. Second, it represents a promising candidate for combination therapy with radiotherapy in cancers characterized by PI3K/AKT pathway dysregulation. Third, the compound provides a tool compound for understanding the intersection between growth factor signaling and DNA damage response pathways. From a translational perspective, this compound research should focus on optimizing dosing schedules to maximize the therapeutic ratio, identifying predictive biomarkers for patient selection, and developing appropriate combination strategies with conventional chemoradiotherapy approaches [2].
Table 3: In Vivo Protocol for this compound Radiosensitization Studies
| Parameter | Specification | Notes |
|---|---|---|
| Animal Model | Immunodeficient mice (nude/NSG) | 6-8 weeks old |
| Cancer Cells | Miapaca-2 or PANC-1 pancreatic cancer | 5-10 × 10^6 cells/injection |
| Tumor Volume | 100-150 mm³ at treatment initiation | Measured by caliper |
| This compound Dose | 10-25 mg/kg | Intraperitoneal delivery |
| Radiation Dose | 2-4 Gy per fraction | 5 consecutive days |
| Timing | This compound administered 1-2 hours before radiation | Based on pharmacokinetics |
| Endpoints | Tumor volume, survival, IHC markers | γ-H2AX, cleaved caspase-3 |
This compound represents a promising targeted radiosensitizer with demonstrated efficacy across multiple preclinical cancer models. Its unique mechanism of action, involving simultaneous inhibition of PI3K/AKT survival signaling and disruption of DNA damage repair through ATM and DNA-PKcs suppression, provides a rational foundation for clinical development [1]. The comprehensive experimental protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's radiosensitizing properties in both in vitro and in vivo settings. The quantitative data generated from these standardized approaches will facilitate direct comparison across studies and support the translation of this promising compound toward clinical application in combination with radiotherapy.
Future research directions should include combination strategies with conventional DNA-damaging chemotherapeutic agents, assessment of tumor-specific vulnerabilities that may predict response to this compound-mediated radiosensitization, and evaluation of potential normal tissue toxicity profiles to establish the therapeutic window. Additionally, investigation of this compound in three-dimensional culture models and patient-derived organoids would provide valuable insights into its potential efficacy in more physiologically relevant systems. As radiation oncology continues to evolve toward more personalized approaches, targeted radiosensitizers like this compound offer exciting opportunities to improve therapeutic outcomes for cancer patients with resistant disease.
HS-173 is a novel, potent phosphatidylinositol 3-kinase (PI3K) inhibitor, with a particular high potency against the PI3Kα isoform (IC₅₀ = 0.8 nM) [1]. Research indicates that it suppresses TGF-β-induced epithelial-mesenchymal transition (EMT), migration, and invasion in cancer cells by targeting key signaling pathways [2].
The compound exerts its effects primarily by blocking the PI3K/AKT/mTOR signaling axis. In pancreatic cancer cells, this compound successfully suppressed TGF-β-induced cell migration and invasion and reversed the mesenchymal cell morphology back to an epithelial one [2]. Furthermore, the study found that this compound also reduced EMT by increasing the expression of epithelial markers (like E-cadherin) and decreasing mesenchymal markers (like N-cadherin and Vimentin). Interestingly, it achieved this not only by blocking the PI3K/AKT/mTOR pathway but also by inhibiting the Smad2/3 signaling pathway, which is a core downstream component of TGF-β receptor activation [2] [3].
The diagram below illustrates how this compound interferes with this process.
The tables below summarize key quantitative data for this compound, which is essential for experimental planning and data interpretation.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ / EC₅₀ | Assay Description | Selectivity Note |
|---|---|---|---|
| PI3Kα | 0.8 - 1.8 nM | Recombinant human PI3K, HTRF-based kinase assay [1]. | Highly potent against all class I PI3K isoforms. |
| PI3Kβ | 3.2 nM | Same HTRF assay [1]. | |
| PI3Kδ | 4.1 nM | Same HTRF assay [1]. | |
| PI3Kγ | 5.5 nM | Same HTRF assay [1]. | |
| mTOR | 2.5 nM | Recombinant human mTOR, 4EBP1 substrate-based assay [1]. | No significant inhibition of 50+ other kinases at 1 μM [1]. |
Table 2: Anti-Migratory and Anti-Proliferative Effects of this compound
| Cell Line / Context | Observed Effect | Assay Type & Conditions |
|---|---|---|
| Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | Significant suppression of TGF-β-induced migration & invasion [2]. | Wound Healing & Transwell Invasion Assay; 10 ng/mL TGF-β1. |
| Miapaca-2 (Pancreatic Cancer) | ~40-50% growth inhibition at 1 μM after 48h [2]. | MTT Cell Viability Assay. |
| MCF-7 (Breast Cancer) | ~85% reduction in colony formation at 50 nM [1]. | Clonogenic Assay (14-day). |
| A549 (Lung Cancer) | ~70% inhibition of migration at 100 nM [1]. | Transwell Migration Assay (6-hour). |
Here are detailed protocols for key experiments investigating the effect of this compound on TGF-β-induced migration.
This protocol is adapted from methods used to demonstrate this compound's efficacy [2].
Key Materials:
Step-by-Step Procedure:
This protocol monitors this compound's impact on downstream TGF-β and PI3K signaling [2] [4].
Key Materials:
Step-by-Step Procedure:
The experimental workflow for these protocols is summarized in the following diagram.
This compound serves as a potent tool for dissecting the role of PI3K signaling in TGF-β-driven processes like EMT and cell migration. The protocols and data provided here offer a robust foundation for researchers to design and execute studies aimed at understanding cancer metastasis and evaluating potential therapeutic strategies.
The following table summarizes the key physicochemical properties and solubility data for HS-173 from multiple supplier datasheets.
| Property | Details |
|---|---|
| CAS Number | 1276110-06-5 [1] [2] [3] |
| Molecular Formula | C₂₁H₁₈N₄O₄S [1] [2] [3] |
| Molecular Weight | 422.46 g/mol [1] [2] [3] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | ~50 - 84 mg/mL (118.35 - 198.83 mM) [1] [2] [3] |
| Solubility in Water | Insoluble [1] [2] |
| Solubility in Ethanol | Insoluble [1] |
| Storage (Powder) | Desiccate at -20°C [2] [3] [4] |
| Storage (Stock Solution) | -20°C (1 month) to -80°C (6 months - 2 years); avoid repeated freeze-thaw cycles [3] [4] |
Here is a standard protocol for preparing a 50 mg/mL stock solution of this compound in DMSO, compiled from supplier recommendations [1] [2] [3].
The table below can help you calculate the volumes needed for dilutions to common working concentrations.
| Desired Concentration | Volume of 50 mg/mL Stock to Dilute | Final Volume |
|---|---|---|
| 10 mM | 23.7 µL | 1 mL |
| 5 mM | 11.8 µL | 1 mL |
| 1 mM | 2.4 µL | 1 mL |
This protocol is adapted from the original research citing this compound [1].
This compound has been used in mouse models to study its anti-tumor and anti-fibrotic effects.
This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, with an IC₅₀ value of 0.8 nM in cell-free assays [1] [2] [3]. Its primary mechanism of action is through inhibiting the PI3K/Akt signaling pathway, which is often hyperactive in cancer cells. The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.
The inhibition of this pathway by this compound leads to several observed biological outcomes in research settings:
HS-173 is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor. Its primary mechanism is the blockade of the PI3K/AKT signaling pathway, a crucial regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancers [1] [2]. However, research shows that the specific type of cell death it induces can vary significantly depending on the cellular context, a critical factor for your experiments.
The following diagram outlines the key cell death pathways induced by this compound in different scenarios:
Key markers to confirm the expected death pathway in your model are in the table below.
| Cell Death Pathway | Key Markers to Detect | Common Experimental Context |
|---|---|---|
| Apoptosis | ↑ Cleaved Caspase-3, ↑ Cleaved PARP, TUNEL-positive cells, ↓ Bcl-2 [1] [2] | Pancreatic cancer cells; Hepatic stellate cells [1] [2] |
| Necroptosis | ↑ p-RIP3, ↑ p-MLKL, ↑ extracellular HMGB1; Death rescued by Necrostatin-1 [3] | Lung cancer cells that express RIP3 [3] |
| Radiosensitization | ↑ γ-H2AX foci (sustained), ↓ p-ATM, ↓ p-DNA-PKcs [1] [4] | Pancreatic cancer cells combined with radiation [1] [4] |
Here are detailed methodologies for key experiments cited in this compound research.
This is the gold-standard method for evaluating the long-term cytotoxic effects of this compound and its role as a radiosensitizer [1] [5].
This protocol allows for the quantification of early and late apoptotic cells.
This colorimetric assay measures metabolic activity as a marker of viable cells.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High background noise in MTT assay | Spontaneous reduction of MTT by test compounds or culture medium [7]. | Include control wells without cells containing MTT and your drug concentration. Use a reference wavelength (630 nm). Consider switching to a more robust assay like ATP detection (CellTiter-Glo) [8]. |
| Low signal in apoptosis assays | Incorrect timing (too early or too late to see peak effect) or wrong cellular context (e.g., cells die via non-apoptotic pathway) [9]. | Perform a time-course experiment. Confirm the cell death mechanism in your model using the markers in the table above (e.g., check for necroptosis if apoptosis markers are negative) [3]. |
| Lack of radiosensitization effect | Inadequate inhibition of DNA damage repair; suboptimal drug concentration or pre-treatment time [1]. | Extend the pre-treatment time with this compound to 24 hours prior to irradiation. Verify target inhibition by Western blot (reduction in p-AKT, p-ATM, p-DNA-PKcs) and sustained γ-H2AX foci [1] [4]. |
| Insoluble formazan crystals in MTT | Crystals not fully dissolved before reading [7]. | Ensure the solubilization solution is fresh and properly warmed if it contains SDS. Gently mix the plate on an orbital shaker to aid dissolution. |
I hope this structured guide provides a solid foundation for your technical support center. The variability in this compound's mechanism means that validating your specific experimental system is a critical first step.
The core issue identified in the search results is efflux transporter-mediated multidrug resistance.
Q: What is the main mechanism by which cancer cell lines become resistant to HS-173?
Q: What are the functional consequences of this resistance?
The table below summarizes the key evidence for this mechanism:
| Aspect of Resistance | Key Finding | Supporting Research |
|---|---|---|
| Primary Mechanism | Overexpression of efflux transporters ABCB1 and ABCG2 [1] | Cells journal, 2023 |
| Cellular Effect | Decreased intracellular drug accumulation [1] | Cells journal, 2023 |
| Functional Outcome | Attenuated G2/M arrest and apoptosis [1] | Cells journal, 2023 |
| Reversibility | Efficacy can be recovered by inhibiting ABCB1/ABCG2 function [1] | Cells journal, 2023 |
Here is a workflow and detailed protocols to confirm if this mechanism is affecting your experiments and to potentially overcome it.
The following diagram outlines the logical workflow for diagnosing and addressing this compound resistance in cell lines:
This protocol helps verify if reduced this compound efficacy in your cell lines is due to ABCB1/ABCG2 overexpression.
1. Gene Expression Analysis (qRT-PCR)
2. Protein Expression Analysis (Western Blotting)
3. Functional Drug Accumulation Assay
The search results directly suggest a strategy to circumvent this resistance.
Q: How can I overcome ABCB1/ABCG2-mediated resistance to this compound in my experiments?
Strategy: Combination with Transporter Inhibitors
This compound is a potent and selective small-molecule inhibitor of the PI3K pathway, specifically targeting the PI3Kα isoform. It is used in preclinical research to investigate cancer biology and combination therapies [1].
The following methodology is reconstructed from a recent study that investigated this compound in combination with other pathway inhibitors [1].
Experimental Workflow for Combination Studies
The diagram below illustrates the key stages of the experimental workflow used to evaluate this compound in head and neck squamous cell carcinoma (HNSCC) research.
Key Experimental Findings [1]
What is the specific storage condition for this compound? A specific storage condition for this compound was not located in the search results. As a small-molecule inhibitor, it is typically stored as recommended by the commercial supplier. You must consult the supplier's Certificate of Analysis (CoA) or product datasheet for definitive instructions. As a general rule for sensitive biochemicals, long-term storage at -20°C is often recommended [2] [3].
What solvent should I use to prepare a stock solution of this compound? The search results do not specify a solvent for this compound. Common solvents for small-molecule inhibitors include Dimethyl Sulfoxide (DMSO). The optimal solvent should be confirmed from the supplier's documentation. Ensure the final solvent concentration in your cell culture experiments is non-toxic (typically DMSO <0.1-0.5%).
The experimental results using this compound are inconsistent. What could be the cause? Inconsistent results can stem from compound degradation or experimental variables.
For context, the table below outlines standard stability storage conditions used in pharmaceutical development, which can serve as a general reference for laboratory reagent management [2] [3].
| Storage Type | Typical Temperature | Typical Relative Humidity | Common Purpose & Duration |
|---|---|---|---|
| Long-term | 25°C ± 2°C | 60% ± 5% | Simulates standard shelf life; 24-36 months [2]. |
| Accelerated | 40°C ± 2°C | 75% ± 5% | Rapidly predicts stability & degradation; typically 6 months [2]. |
| Cold | 2°C to 8°C | N/A | For biologics, vaccines, and temperature-sensitive products [2]. |
| Freeze | –20°C | N/A | For sensitive biopharmaceuticals (e.g., some proteins) [2]. |
| Ultra-low | –80°C | N/A | For highly sensitive materials (e.g., gene therapies) [2]. |
Since definitive stability data for this compound was not publicly available, I suggest you take the following steps to acquire it:
The table below summarizes key experimental data from studies that successfully used HS-173 to induce apoptosis.
| Cell Type / Model | Assay Type | Effective Concentration Range | Incubation Time | Key Apoptotic Markers Observed | Source / Citation |
|---|---|---|---|---|---|
| Hepatic Stellate Cells (HSC-T6, LX-2) | TUNEL Assay, Caspase-3, JC-1 | 0.1 - 5 μM | 24 hours | ↑ TUNEL+ cells, ↑ Cleaved Caspase-3, ↓ Bcl-2, Loss of ΔΨm [1] | |
| Pancreatic Cancer Cells (Panc-1, Miapaca-2, Aspc-1) | MTT (Viability), Morphology | 0.1 - 10 μM | 24, 48, 72 hours | Dose-dependent growth inhibition [2] | |
| In Vivo (Mouse Fibrosis Model) | Histology, Serum Biomarkers | 10 - 20 mg/kg | Administered intravenously | Reduced fibrotic area, lowered AST/ALT levels [1] |
Here are the step-by-step protocols for two key apoptosis detection methods relevant to the data above.
This protocol is based on the method used in the hepatic stellate cell study [1].
This is a standard quantitative method for detecting early and late apoptosis [5].
Q1: My positive control works, but my this compound treated samples show no apoptosis signal. Why?
Q2: I see a high rate of apoptosis in my untreated control group. What could be the cause?
Q3: The populations in my Annexin V/PI flow cytometry plot are unclear and don't cluster well.
The following diagram illustrates how this compound induces apoptosis by blocking the PI3K/Akt pathway, based on the described mechanisms [1] [2].
The table below summarizes key characteristics of this compound for your experiments.
| Property | Description |
|---|---|
| Target | PI3Kα inhibitor (IC₅₀ = 0.8 nM) [1] |
| Primary Solvent | DMSO (typical stock concentration: 10-50 mM) [1] |
| Reported IC₅₀ Values | Varies by cell line (e.g., 0.25 µM in HCT-116, 0.76 µM in MDA-MB-231) [1] |
| Key Considerations | Solvent cytotoxicity, cell line sensitivity, drug storage stability |
Here are answers to common questions and solutions to potential issues you might encounter.
To help visualize the experimental process and how this compound works, refer to the following diagrams.
The methodology below, based on the publication, can serve as a guide for your experimental work [1].
1. Cell Line Selection and Pretreatment
2. This compound Treatment
3. Readout and Validation Assay for multiple hallmarks of necroptosis to confirm the mechanism:
The following diagram illustrates the experimental workflow for detecting this compound induced necroptosis:
Q1: Is this compound a necroptosis inhibitor? No. Current research identifies this compound as a novel inducer of RIP3-dependent necroptosis in lung cancer cells, not an inhibitor [1] [2].
Q2: What is the molecular mechanism behind this compound-induced necroptosis? this compound promotes necroptosis by enhancing RIP3 expression and activating the RIP3/MLKL signaling pathway. This leads to phosphorylation of RIP3 and its downstream effector MLKL, ultimately causing plasma membrane rupture and cell death [1] [5].
Q3: My cell lines are not dying after this compound treatment. What could be wrong? The most likely cause is that your cell lines do not express RIP3. The original study showed that lung cancer cells lacking RIP3 expression (H2009, HCC827, A549, H1650) were resistant to this compound-induced death [2]. Solution: Validate RIP3 expression in your cell lines before treatment.
Q4: How can I confirm that the cell death I'm observing is necroptosis and not apoptosis?
For your technical support center, it would be helpful to include information on validated necroptosis inhibitors. Below is a table of common inhibitors used in experimental models.
| Inhibitor Name | Primary Target | Key Characteristics / Notes | Selected Citations |
|---|---|---|---|
| Necrostatin-1 (Nec-1) | RIPK1 | First identified necroptosis inhibitor; type III kinase inhibitor. | [8] [3] |
| Necrostatin-1s | RIPK1 | Stable and more specific analog of Necrostatin-1. | [8] |
| GSK'872 | RIPK3 | Potent and selective RIPK3 inhibitor. | [8] |
| Dabrafenib | RIPK3 | FDA-approved B-RAF inhibitor; also acts as a RIPK3 inhibitor. | [1] |
| Vemurafenib | RIPK1 | FDA-approved B-RAF inhibitor; identified as a RIPK1 antagonist. | [3] |
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor of MLKL, blocks the final execution step. | [8] |
| 7-Phenylquinoline (7PQ) series | RIPK1 | Novel pharmacophore; type I kinase inhibitors that bind the hinge region. | [8] |
The table below summarizes core experiments for validating a PI3K/AKT pathway inhibitor, including expected outcomes based on a recent meta-analysis [1].
| Experimental Goal | Key Assays & Methodologies | Expected Results & Validation Metrics |
|---|
| Confirm Pathway Inhibition | • Western Blot to assess phosphorylation levels of AKT (Ser473) and mTOR [1] [2]. • Luminex Multiplex Assay for high-throughput phospho-protein quantification [2]. | • Large reduction in p-AKT (Ser473) and p-mTOR levels [1]. • p-AKT/p-mTOR are reliable pharmacodynamic markers [1]. | | Assess Functional Effects | • Proliferation: CCK-8, Cell Counting Assays [1] [3]. • Apoptosis: Caspase-3/7 activity, PARP cleavage by Western Blot [4]. • Migration/Invasion: Transwell, Wound Healing Assays [1]. • Cytokine Secretion: ELISA for IL-6, IL-8 [1]. | • Marked reduction in proliferation, migration, invasion, and cytokine secretion [1]. • Increase in apoptosis (e.g., +2.7 SD) [1]. | | In Vivo Validation | • Immunohistochemistry (IHC) on tumor sections for p-AKT (Ser473) [2]. • Micro-CT analysis for bone parameters in relevant models [3]. | • Decreased p-AKT staining in treatment groups [2]. • Improved bone parameters (BV/TV, Tb.N) [3]. |
Here are answers to frequently asked questions that may arise during experimentation.
FAQ 1: The inhibitor does not reduce p-AKT levels as expected. What could be wrong?
FAQ 2: The compound shows good efficacy in vitro but fails in an in vivo model.
FAQ 3: How can I validate the specificity of my inhibitor for the PI3K/AKT pathway?
This is a core method for demonstrating target engagement [2].
These assays quantify the phenotypic consequences of pathway inhibition [1] [3].
Proliferation (CCK-8 Assay):
Apoptosis (Caspase-3/7 Activity Assay):
Since the provided search results lack specific data on this compound, here are practical steps to find the information you need:
What is the primary target and mechanism of action of HS-173? this compound is a novel, small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) pathway, specifically the PI3Kα isoform. Its main mechanism is the competitive inhibition of ATP binding to the PI3Kα catalytic site, leading to the suppression of the downstream PI3K/AKT/mTOR signaling axis. This results in reduced cancer cell proliferation, increased apoptosis, and the inhibition of processes like epithelial-mesenchymal transition (EMT) and metastasis [1].
Does this compound have documented off-target effects? Yes, research indicates that this compound can inhibit other members of the PI3K superfamily, which are considered off-targets in the context of pure PI3Kα inhibition. Most notably, it has been shown to potently inhibit key DNA damage response kinases.
How does the inhibition profile of this compound influence its use as a radiosensitizer? The off-target inhibition of ATM and DNA-PKcs is directly responsible for its efficacy as a radiosensitizer. Radiation therapy kills cells by causing DNA damage, particularly double-strand breaks. ATM and DNA-PKcs are two central kinases that orchestrate the repair of this damage. By inhibiting them, this compound prevents cancer cells from fixing radiation-induced DNA damage, leading to sustained DNA damage and enhanced cell death [2].
What is the evidence for combining this compound with other targeted therapies? Preclinical studies support combining PI3K inhibitors with EGFR inhibitors for a synergistic effect. One study found that this compound was more effective in combination with the irreversible EGFR/ERBB2 inhibitor afatinib than with reversible EGFR inhibitors in head and neck squamous cell carcinoma (HNSCC) models. This suggests that the class of EGFR inhibitor used in combination is critical for achieving maximal therapeutic benefit [4].
The following table summarizes key quantitative data on this compound's target specificity and cellular effects.
| Aspect | Experimental Details | Key Findings/Values |
|---|---|---|
| Primary Target (In vitro IC₅₀) | Enzymatic assay against PI3Kα isoform [5] | 0.8 nM |
| Off-Target: DNA Damage Kinases | Assessment of kinase activity in pancreatic cancer cells (Miapaca-2, PANC-1) after radiation [2] | Potent inhibition of ATM and DNA-PKcs activation. |
| Cellular Antiproliferative Activity (IC₅₀) | 72-hour sensitivity assay (SRB or CCK-8) across various human cancer cell lines [5] | A549 (lung): 0.26 µM HCT-116 (colorectal): 0.25-0.54 µM MDA-MB-231 (breast): 0.76 µM SK-HEP1 (liver): 1.09 µM | | Synergistic Chemotherapy | Combination index analysis with cisplatin in HNSCC cell lines (SCC25, CAL27, FaDu) [6] | Synergistic effect observed with cisplatin. | | In Vivo Antitumor Efficacy | Xenograft models (e.g., pancreatic cancer); administered via intraperitoneal (i.p.) injection [2] [7] [1] | Effective tumor growth inhibition at doses of 10 mg/kg and 30 mg/kg. |
Here are outlines of common methodologies used to evaluate this compound's efficacy and mechanisms, which you can adapt for your troubleshooting.
1. Clonogenic Survival Assay for Radiosensitization This protocol tests the ability of this compound to enhance the effects of radiation.
2. Assessing DNA Damage Repair via Western Blot This protocol evaluates the inhibition of DNA repair machinery.
3. In Vivo Tumor Growth and Metastasis Model This protocol tests the efficacy of this compound in animal models.
The diagram below summarizes the primary and off-target pathways affected by this compound.
The following table details the treatment times and concentrations used in various in vitro experiments:
| Experimental Goal | Cell Types | HS-173 Concentration | Treatment Time | Key Observations |
|---|---|---|---|---|
| Cell Viability (MTT Assay) [1] | Hepatic Stellate Cells (HSC-T6, LX-2) | 0.1 - 10 µM | 24, 48, 72 hours | Dose- and time-dependent reduction in viability [2] [1] |
| Clonogenic Survival Assay [3] | Pancreatic Cancer (Miapaca-2, PANC-1) | Not Specified | 24 hours pre-radiation | Significant reduction in colony formation post-radiation [3] |
| Apoptosis & Protein Analysis [3] | Pancreatic Cancer (Miapaca-2, PANC-1) | 1 and 10 µM | 6 hours pre-radiation (10 Gy); analysis 24h post | Increased TUNEL+ cells, Cleaved Caspase-3, Cleaved PARP [3] |
| Cell Cycle Analysis [2] | Hepatic Stellate Cells (HSC-T6) | 5 µM | 8 hours | Accumulation of cells in G2/M phase [2] |
| Western Blot Analysis [2] | Hepatic Stellate Cells (HSC-T6) | 0.1 - 5 µM | 24 hours | Suppressed phosphorylation of Akt and P70S6K [2] |
| Cell Migration/Invasion [1] | Pancreatic Cancer Cells | 0.1 - 10 µM | Pre-treatment before TGF-β stimulus | Inhibition of TGF-β-induced migration and invasion [1] |
The data in the table is derived from specific methodologies you can adapt for your own work:
Q1: What is a good starting concentration and time point for my initial this compound experiments? A 24-hour treatment is a standard and effective starting point for many experiments, including clonogenic assays and analysis of signaling pathway inhibition via Western blot [3] [2]. A concentration range of 1 to 10 µM is commonly used and shows robust biological effects across various cell types [3] [2] [1]. Begin with these parameters and adjust based on your specific cell line and assay sensitivity.
Q2: How should I schedule this compound treatment in a radiosensitization study? The established protocol is to pretreat cells with this compound for 24 hours before administering radiation [3]. This allows the inhibitor to adequately engage its target pathways, like PI3K/AKT, thereby impairing the DNA damage repair machinery before the DNA-damaging insult is delivered.
Q3: I'm not seeing the expected effect on PI3K pathway inhibition. What could be wrong?
The diagram below illustrates the core mechanism of this compound and a general workflow for optimizing its treatment time in experiments:
To help you evaluate its potential, here is a summary of key experimental findings and methodologies from the literature.
| Study Area | Experimental Model | Key Findings | Dosage/Concentration |
|---|---|---|---|
| Liver Fibrosis | In vitro (HSC-T6, LX-2 cells); In vivo (CCl₄-induced mouse model) | Reduced HSC proliferation, induced G2/M cell cycle arrest and apoptosis, suppressed collagen synthesis, blocked PI3K/Akt signaling in vivo [1]. | In vitro: 0.1-10 µM; In vivo: 10-20 mg/kg (oral) [1] |
| Pancreatic Cancer (Radiosensitization) | In vitro (Miapaca-2, PANC-1 cells); In vivo (xenograft model) | Enhanced radiation-induced cell killing, impaired DNA damage repair (inhibited ATM/DNA-PKcs), increased γ-H2AX expression (sustained DNA damage) [2]. | In vitro: ~1-10 µM [2] |
| Head & Neck Cancer | In vitro (SCC25, CAL27, FaDu cells) | Synergistic effect with cisplatin; showed radiosensitizing effect and induced apoptosis [3]. | Information missing |
| Anti-Proliferative Activity | In vitro (Various cancer cell lines) | Inhibited proliferation of breast cancer cell lines T47D, SK-BR3, and MCF7 [4]. | IC₅₀: 0.6 µM, 1.5 µM, and 7.8 µM, respectively [4] |
For your experimental planning, here are the methodologies used in critical studies on this compound.
This compound exerts its effects by selectively inhibiting the p110α catalytic subunit of PI3K. This action prevents the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger, thereby inhibiting the downstream PI3K/Akt signaling pathway. The following diagram illustrates this mechanism and its cellular consequences.
The following table summarizes the key experimental findings from the primary study on this compound as a novel inducer of necroptosis in lung cancer [1] [2] [3]:
| Experimental Aspect | Details and Findings |
|---|---|
| Core Finding | Identified as a novel inducer of RIP3-dependent necroptosis in lung cancer [1] [2]. |
| Mechanism of Action | Activates the RIP3/MLKL signaling pathway. Increases phosphorylation of RIP3 and MLKL. Effect is reversed by necroptosis inhibitors [1] [2]. |
| Cellular Evidence | Decreased cell survival in a dose-dependent manner in RIP3-expressing lung cancer cells (e.g., H2009, H1650). No death in RIP3-lacking cells (e.g., HCC827, A549). Cell death rescued by Necrostatin-1 and Dabrafenib [1]. |
| Necroptosis Hallmarks | Increased levels of released HMGB1 (a DAMP). Observation of necroptotic morphological features (organelle swelling, plasma membrane rupture) [1]. |
| In Vivo Validation | Inhibited tumor growth in mouse xenograft models through stimulation of necroptosis [1] [2]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the original study [1]:
The diagram below illustrates the key signaling pathway through which this compound induces necroptosis, based on the described mechanism [1] [4] [5].
To build a comprehensive comparison guide, you may need to extend your literature search to find other direct RIP3-dependent necroptosis inducers for a side-by-side analysis. I suggest:
HS-173 is a novel small-molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. The following table summarizes its key efficacy data from preclinical studies in pancreatic cancer.
| Aspect | Experimental Findings for this compound |
|---|---|
| Primary Mechanism | PI3K/AKT pathway inhibition [1]. |
| Key Secondary Effect | Radiosensitization; inhibits DNA damage repair by suppressing ATM and DNA-PKcs kinase activity [1]. |
| In Vitro Model | Human pancreatic cancer cell lines (Miapaca-2, PANC-1) [1]. |
| In Vitro Efficacy | Significant reduction in clonogenic survival post-radiation; synergistic increase in apoptotic cell death (increased TUNEL-positive cells, cleaved caspase-3/PARP) [1]. |
| In Vivo Model | Mouse xenograft models using human pancreatic cancer cells [1]. |
| In Vivo Efficacy | Combined this compound and radiation delayed tumor growth and impaired DNA repair [1]. |
The diagram below illustrates the proposed mechanism by which this compound acts as a radiosensitizer.
The key experiments validating this compound's efficacy as a radiosensitizer were conducted as follows [1]:
This compound is firmly in the preclinical research stage. The available data is promising but comes from cell lines and animal models. In contrast, other targeted therapies like antibody-drug conjugates (ADCs) targeting HER2 and HER3 are already in advanced clinical trials, though primarily for other cancer types [2] [3].
To place this compound in the broader development landscape, you could:
The core anti-fibrotic effect of HS-173 is attributed to its potent inhibition of the PI3K/Akt signaling pathway. This pathway is a key driver of the activation and proliferation of Hepatic Stellate Cells (HSCs), which are the primary cells responsible for excess collagen production and scar tissue deposition in liver fibrosis [1] [2].
The table below summarizes the anti-fibrotic performance of this compound based on available experimental data.
| Aspect Evaluated | Experimental Model | Key Findings on this compound | Comparison with Other PI3K Inhibitor (LY294002) |
|---|---|---|---|
| HSC Viability & Proliferation | Human HSC lines (HSC-T6, LX-2) | Dose- and time-dependent reduction in cell viability; ~80-90% growth inhibition at 10 μM [1]. | This compound caused a greater reduction in HSC growth rate than LY294002 [1]. |
| HSC Apoptosis | Human HSC lines (HSC-T6, LX-2) | Increased TUNEL staining; increased expression of cleaved caspase-3; decreased expression of Bcl-2; loss of mitochondrial membrane potential [1]. | Information not directly available in the provided results. |
| ECM Component Expression | Human HSC lines & Mouse model | Reduced expression of Collagen I, fibronectin, vimentin, TIMP-1, and MMP-2 [1]. | Information not directly available in the provided results. |
| PI3K Pathway Inhibition | Human HSC lines & Mouse model | Effectively suppressed phosphorylation of Akt and its downstream target P70S6K [1]. | This compound suppressed phosphorylation of Akt and P70S6K to a greater degree than LY294002 [1]. |
| In Vivo Efficacy | CCl4-induced mouse liver fibrosis model | Reduced fibrotic area on histology; lowered AST/ALT levels (indicators of liver damage) [1]. | Information not directly available in the provided results. |
To help you understand the validation methods, here are the key experimental protocols from the research:
The following diagram illustrates the proposed mechanism by which this compound attenuates liver fibrosis, based on the described research.
The table below outlines the known synergistic combinations of this compound, the cancer types studied, the proposed primary mechanisms of action, and key experimental findings.
| Combination Partner | Cancer Type(s) Studied | Primary Proposed Synergistic Mechanism | Key Experimental Findings & Models |
|---|
| Sorafenib (RAF inhibitor) [1] | Pancreatic Cancer | Co-inhibition of parallel survival pathways (PI3K/AKT and RAF/MEK/ERK) to overcome compensatory signaling [1]. | • Synergistically inhibited cell proliferation in Panc-1, Miapaca-2, and Aspc-1 cells [1]. • Enhanced apoptosis and suppressed angiogenesis [1]. | | PRI-724 (Wnt/β-catenin inhibitor) [2] [3] | Head and Neck Squamous Carcinoma (HNSCC) | Concurrent targeting of the PI3K/AKT and Wnt/β-catenin pathways, which are frequently co-upregulated [2] [3]. | • More potent in inducing apoptosis in CAL 27 and FaDu cells compared to single agents [2]. • Synergistic reduction in cell viability [3]. | | Niraparib (PARP inhibitor) [4] | Colorectal Cancer | Dual targeting of DNA damage repair (via PARP inhibition) and cell survival (via PI3K inhibition), inducing immunogenic cell death [4]. | • Co-encapsulated in a nanoformulation for co-delivery [4]. • Synergistically enhanced radiation sensitivity (radiosensitization) [4]. • Combined with radiotherapy and anti-CTLA-4 immunotherapy, it improved tumor control in a CT26 mouse model [4]. |
The synergistic effects of this compound combinations are typically validated through a series of standardized in vitro experiments.
The synergistic mechanism of the this compound and Sorafenib combination and a general workflow for testing these combinations can be visualized through the following diagrams.
This compound and Sorafenib Synergistic Mechanism
This diagram illustrates how this compound and Sorafenib simultaneously inhibit the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, two parallel signaling routes often activated in cancers like pancreatic cancer. Co-inhibition prevents one pathway from compensating when the other is blocked, leading to a synergistic increase in anti-cancer effects [1].
Experimental Workflow for Combination Testing
This chart outlines a typical workflow for evaluating a novel drug combination like this compound with another agent. It begins with in vitro screening to confirm synergy, proceeds to functional and mechanistic studies to understand how it works, and culminates in in vivo validation in animal models [1] [6].
The following table summarizes key experimental findings on this compound's anticancer activity from pre-clinical studies.
| Cancer Type | Experimental Model | Key Findings on Potency & Efficacy | Proposed Primary Mechanism | Citations |
|---|---|---|---|---|
| Pancreatic Cancer | In vitro (Panc-1, Miapaca-2, Aspc-1 cells); In vivo (xenograft & metastatic models) | Inhibited cell viability (40-50% at 1 μM, 48h); Suppressed TGF-β-induced migration, invasion, and metastasis; Reversed EMT markers. | Inhibition of PI3K/Akt/mTOR and Smad2/3 signaling pathways. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | In vitro (A549, H1299, NCI-H596 cells) | Demonstrated anti-proliferative effects; Induced G2/M cell cycle arrest and apoptosis. | Blocking the PI3K/Akt/mTOR pathway. | [2] |
| Pancreatic Cancer (Radiosensitization) | In vitro (Miapaca-2, PANC-1 cells); In vivo (xenograft model) | Enhanced radiation sensitivity; Sustained DNA damage; Delayed tumor growth. | Inhibition of radiation-induced DNA damage repair (ATM, DNA-PKcs). | [3] |
| Liver Fibrosis | In vitro (HSC-T6, LX-2 cells); In vivo (CCl4-induced mouse model) | Suppressed HSC proliferation and activation; Induced G2/M arrest and apoptosis; Reduced collagen expression. | Blocking the PI3K/Akt pathway. | [4] |
| Pancreatic Cancer (Combination Therapy) | In vitro (Panc-1, Miapaca-2, Aspc-1 cells) | Synergistic anti-proliferative effect when combined with sorafenib. | Concurrent inhibition of PI3K/Akt and RAF/MEK/ERK pathways. | [5] |
The potency of this compound was validated through standardized and specialized experimental protocols. Key methodologies are detailed below.
Cell Viability and Proliferation Assays:
Apoptosis Analysis:
Cell Migration and Invasion Assays:
Western Blot Analysis of Signaling Pathways: This was a core technique for mechanistic validation. Cell lysates were prepared, and proteins were separated and transferred to membranes. These were then probed with specific phospho-antibodies (e.g., p-Akt, p-mTOR, p-Smad) to demonstrate that this compound effectively inhibits its target pathway and downstream effectors [1] [4] [2].
The diagram below illustrates the key signaling pathways inhibited by this compound, particularly in the context of its role in suppressing EMT and metastasis in pancreatic cancer, as revealed by the studies.
The available data is promising but comes entirely from pre-clinical studies. As a researcher, you will appreciate that the direct comparative data against a wide range of other PI3K inhibitors in standardized assays is limited from these results.